Desmethylene Tadalafil
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPPSAESSMSNY-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432069 | |
| Record name | Desmethylene Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171489-03-5 | |
| Record name | Tadalafil catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylene Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TADALAFIL CATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Desmethylene Tadalafil
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound. This compound is a known metabolite and impurity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Understanding the characteristics of such related substances is critical for drug development, quality control, and regulatory compliance.
Chemical Identity and Structure
This compound, also known as Tadalafil Catechol, is derived from Tadalafil by the removal of a methylene (B1212753) group from the methylenedioxyphenyl moiety, resulting in a dihydroxyphenyl (catechol) group.[1] This structural modification alters its physicochemical properties.
The definitive chemical structure is identified by its IUPAC name: (6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1][2][4][5][6]
Logical Structure Diagram
Caption: Logical connectivity of this compound's core structure and key functional groups.
Physicochemical and Analytical Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, quantification, and stability assessment.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 171489-03-5 | [1][4][5][6][7] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1][2][5][8] |
| Molecular Weight | 377.40 g/mol | [1][2][4][6][7] |
| Accurate Mass | 377.1376 | [1][8] |
| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2][4] |
| Synonyms | Tadalafil Catechol, Tadalafil Desmethylene Impurity | [1][2] |
| InChI Key | HZSPPSAESSMSNY-FOIQADDNSA-N | [1][4][6] |
| SMILES | CN1CC(=O)N2--INVALID-LINK--C1=O | [8] |
Table 2: Quantitative Analytical Data
| Analysis | Value | Reference |
| Elemental Analysis | C: 66.83%, H: 5.07%, N: 11.13%, O: 16.96% | [1] |
| Purity (by HPLC) | ≥98% (Typical) | [2] |
Relationship to Tadalafil
This compound is a metabolite formed from Tadalafil through the cleavage of the methylenedioxy bridge. This biotransformation is a key step in the metabolism of Tadalafil.
Caption: Metabolic conversion of Tadalafil to this compound.
Experimental Protocols
While specific experimental parameters vary between laboratories, the following sections outline generalized protocols for the analytical characterization of this compound, as suggested by documentation from chemical suppliers.[9][10]
High-Performance Liquid Chromatography (HPLC)
This protocol is for determining the purity of this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 285 nm.
-
Sample Preparation : Dissolve a precisely weighed sample (approx. 1 mg) in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
This protocol is for confirming the molecular weight and elemental composition.
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used.
-
Sample Infusion : The sample solution from the HPLC or a separately prepared solution (approx. 10 µg/mL in methanol) is infused directly into the source.
-
Data Acquisition : Acquire full scan mass spectra over a range of m/z 100-1000.
-
Analysis : Identify the protonated molecular ion [M+H]⁺. For this compound (C₂₁H₁₉N₃O₄, exact mass 377.1376), the expected m/z for [M+H]⁺ would be approximately 378.1449. The high-resolution data confirms the elemental formula.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol is for structural elucidation and confirmation.
-
Instrumentation : NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition : Acquire a standard proton spectrum.
-
Analysis : The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule, which should be consistent with the structure of this compound.
Analytical Characterization Workflow
The logical flow for identifying and characterizing a reference standard like this compound involves multiple orthogonal techniques.
Caption: A typical workflow for the analytical characterization of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. clearsynth.com [clearsynth.com]
- 3. ClinPGx [clinpgx.org]
- 4. This compound | 171489-03-5 [sigmaaldrich.com]
- 5. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 6. This compound | 171489-03-5 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. glppharmastandards.com [glppharmastandards.com]
Desmethylene Tadalafil: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Desmethylene Tadalafil, a key metabolite and impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document outlines its chemical properties, presumed mechanism of action based on its parent compound, and relevant experimental protocols where it serves as a critical reference standard.
Core Chemical and Physical Data
This compound, a catechol derivative of Tadalafil, possesses distinct physical and chemical properties crucial for its identification and quantification in analytical settings. The primary data for this compound are summarized below.
| Property | Value | Citation |
| CAS Number | 171489-03-5 | [1][2] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.40 g/mol | [1] |
| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [3][4] |
| Synonyms | Tadalafil Catechol |
Presumed Signaling Pathway and Mechanism of Action
While specific signaling pathway studies for this compound are not extensively available, it is identified as a phosphodiesterase 5 (PDE5) inhibitor.[1][2] Its mechanism of action is therefore presumed to be analogous to that of Tadalafil, which is well-documented.
Tadalafil enhances erectile function by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[5] Sexual stimulation triggers the local release of nitric oxide (NO), which in turn stimulates guanylate cyclase to produce cGMP.[6] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[5] By inhibiting PDE5, Tadalafil ensures a higher concentration of cGMP, thus prolonging its vasodilatory effects.[5][6] It is important to note that without initial sexual stimulation to trigger the NO-cGMP cascade, PDE5 inhibitors have no effect.[5]
The following diagram illustrates the established signaling pathway for Tadalafil, which serves as the putative mechanism for this compound.
Experimental Protocols
This compound is primarily utilized as a reference standard in the analytical development and quality control of Tadalafil formulations.[3] Below are outlines of relevant experimental methodologies.
Analytical Method Development via RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of Tadalafil and its impurities, including this compound.
Objective: To develop and validate a method for the quantification of Tadalafil and its related substances in bulk and pharmaceutical dosage forms.
Materials and Instrumentation:
-
HPLC System: Agilent 1120 Compact LC or equivalent with UV/PDA detector.[7]
-
Column: Agilent Zorbax Poroshell 120EC-C18 (100 x 4.6 mm, 2.7 µm) or equivalent.[7]
-
Mobile Phase: Acetonitrile and water (40:60 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[8]
-
Standards: Tadalafil reference standard, this compound reference standard.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve Tadalafil and this compound reference standards in the mobile phase to prepare stock solutions (e.g., 1000 µg/mL). Further dilute to create working standards at desired concentrations (e.g., 20 µg/mL).[7]
-
Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. Transfer an amount of powder equivalent to a specific dose of Tadalafil into a volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.[9]
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and measure the peak areas.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to that of the reference standard to determine its concentration.
The following diagram outlines a general workflow for this analytical process.
References
- 1. medkoo.com [medkoo.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 4. This compound | 171489-03-5 [sigmaaldrich.com]
- 5. Tadalafil - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 7. ijpar.com [ijpar.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and Origin of Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its metabolic fate in humans is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the discovery and origin of Desmethylene Tadalafil, a key metabolite of Tadalafil. We delve into the metabolic pathways, the enzymatic processes driving its formation, and the analytical methodologies employed for its identification and quantification. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolism.
Introduction
The biotransformation of xenobiotics is a fundamental process that dictates their therapeutic efficacy and safety profile. Tadalafil, a complex heterocyclic compound, undergoes extensive metabolism primarily in the liver. The major metabolic pathway is initiated by the cytochrome P450 (CYP) enzyme system, leading to the formation of various metabolites. Among these, this compound represents a crucial initial step in the metabolic cascade. This guide will elucidate the discovery of this metabolite and the scientific investigations that have characterized its formation.
The Discovery of this compound
While a singular "discovery" paper for this compound is not prominently cited in the literature, its identification is a result of comprehensive metabolic profiling studies of Tadalafil. These studies, integral to the drug development process, aim to characterize all significant metabolites to understand the drug's clearance mechanisms and to assess the pharmacological activity and potential toxicity of its biotransformation products. The consistent appearance of a catechol intermediate in in vitro and in vivo studies pointed towards the demethylenation of the methylenedioxyphenyl group of Tadalafil as a primary metabolic step. This catechol intermediate is, in fact, this compound.
Subsequent research, particularly focused on the enzymology of Tadalafil metabolism, has solidified the identity and importance of this compound. A pivotal study characterized the kinetics of its formation by various CYP isoforms, confirming its status as a direct and significant metabolite.
Metabolic Pathway of Tadalafil to this compound
Tadalafil is predominantly metabolized by the CYP3A subfamily of enzymes. The formation of this compound is the initial and rate-limiting step in the major metabolic pathway. This reaction involves the oxidative cleavage of the methylenedioxy bridge on the benzodioxole moiety of the Tadalafil molecule.
The metabolic cascade proceeds as follows:
-
Demethylenation: Tadalafil is converted to this compound (a catechol metabolite). This reaction is primarily catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP3A7.[1]
-
Subsequent Metabolism: Following its formation, this compound is rapidly metabolized further through two main pathways:
-
Methylation: The catechol group is methylated by catechol-O-methyltransferase (COMT) to form methylcatechol-Tadalafil.
-
Glucuronidation: The hydroxyl groups of the catechol are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.
-
The major circulating metabolite of Tadalafil in plasma is the methylcatechol glucuronide conjugate, indicating that the initial demethylenation to this compound is a critical gateway for the subsequent, extensive metabolism of the parent drug.[2]
Signaling Pathway Diagram
Quantitative Data on this compound Formation
The formation of this compound is catalyzed by multiple CYP3A isoforms. The following table summarizes the Michaelis-Menten kinetic parameters for the demethylenation of Tadalafil by recombinant human CYP3A4, CYP3A5, and CYP3A7.
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint) (μL/min/pmol P450) |
| CYP3A4 | 5.29 ± 0.47 | 0.658 ± 0.048 | 0.124 |
| CYP3A5 | 7.76 ± 1.05 | 0.467 ± 0.069 | 0.060 |
| CYP3A7 | 171 ± 68 | 0.872 ± 0.221 | 0.005 |
| Data from Takahiro R, et al. Biol Pharm Bull. 2015.[1] |
These data clearly indicate that CYP3A4 is the most efficient enzyme in catalyzing the formation of this compound, exhibiting the lowest Km and the highest intrinsic clearance.
Experimental Protocols
The identification and characterization of this compound have been accomplished through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for studying the metabolism of Tadalafil in HLMs to identify metabolites like this compound.
Objective: To determine the metabolic profile of Tadalafil in a human-relevant in vitro system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Tadalafil
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Tadalafil (at various concentrations) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analytical Detection: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tadalafil and its metabolites.
In Vitro Metabolism using Recombinant CYP Isoforms
This protocol is used to determine the specific CYP enzymes responsible for the formation of this compound.
Objective: To identify the contribution of individual CYP isoforms to Tadalafil demethylenation.
Materials:
-
Recombinant human CYP3A4, CYP3A5, and CYP3A7 supersomes (co-expressing P450 reductase and cytochrome b5)
-
Tadalafil
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform. Each mixture should contain the specific CYP supersomes, Tadalafil, and buffer.
-
Pre-incubation and Reaction Initiation: Follow the same steps as the HLM protocol.
-
Incubation and Termination: Follow the same steps as the HLM protocol.
-
Analysis: Analyze the samples by LC-MS/MS to determine the rate of this compound formation for each CYP isoform.
-
Kinetic Analysis: Perform kinetic studies by varying the concentration of Tadalafil to determine the Km and Vmax for each enzyme.
Bioanalytical Method for Quantification: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Tadalafil and its metabolites in biological matrices.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
Typical MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Tadalafil and this compound. For example, a potential transition for this compound (M+H)+ would be monitored based on its molecular weight.
Sample Preparation from Plasma:
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
Experimental Workflow Diagram
Conclusion
The discovery and characterization of this compound as a primary metabolite of Tadalafil have been pivotal in understanding the drug's disposition. Formed via demethylenation predominantly by CYP3A4, it represents the initial step in a significant metabolic cascade. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug metabolism and development. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the overall safety and efficacy of Tadalafil therapy.
References
Desmethylene Tadalafil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene Tadalafil is a significant metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As a catechol derivative of its parent compound, this compound plays a crucial role in the pharmacokinetic profile and metabolic fate of Tadalafil. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Identity and Synonyms
This compound is most commonly identified by its IUPAC name and CAS number. Several synonyms and alternative names are used in literature and commercial listings, which are summarized in the table below.
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | Tadalafil Catechol, Tadalafil Desmethylene Impurity |
| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1][2][3] |
| CAS Number | 171489-03-5[1][2][3] |
Physicochemical and Quantitative Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its analysis, formulation, and biological assessment. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [4][5] |
| Molecular Weight | 377.39 g/mol | [5] |
| Appearance | Off-White to Light Pink Solid | [6] |
| Purity (by HPLC) | ≥98.01% | [7] |
| Storage Conditions | 2-8°C Refrigerator | [6] |
| Solubility | Soluble in DMSO | [8] |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility in a wider range of solvents are not extensively reported in publicly available literature.
Metabolic Pathway of Tadalafil
This compound is a primary metabolite of Tadalafil, formed through the demethylenation of the methylenedioxyphenyl group of the parent drug. This metabolic conversion is a critical step in the clearance and excretion of Tadalafil. The simplified metabolic pathway is illustrated in the diagram below.
Caption: Metabolic conversion of Tadalafil to this compound.
Experimental Protocols: Analytical Methodology
The accurate quantification of this compound is crucial for pharmacokinetic studies, impurity profiling of Tadalafil, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose. The following protocol is a representative method adapted from established procedures for Tadalafil and its impurities.[9][10][11]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a gradient elution to ensure separation from Tadalafil and other related substances.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm (or optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Further dilute to a working concentration within the expected linear range.
-
Sample Solution: Prepare the sample by dissolving the material to be tested in the same solvent as the standard solution to achieve a concentration within the analytical range of the method.
4. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, placebo, and stressed samples.
-
Linearity: Analyze a series of at least five concentrations of the this compound reference standard over a defined range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the reliability of the method during normal usage.
5. Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the sample to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photolytic stress (e.g., exposure to UV light).[12] The method should be able to separate the degradation products from the main this compound peak.
The following diagram illustrates a typical experimental workflow for the analytical method development and validation for this compound.
Caption: Workflow for HPLC method development and validation.
Conclusion
This compound is a key analyte in the study of Tadalafil's pharmacology and for ensuring the quality and safety of Tadalafil-containing products. This technical guide has provided a consolidated resource on its nomenclature, physicochemical properties, and a detailed framework for its analytical determination by HPLC. The provided experimental protocol and workflow diagrams offer a practical guide for researchers and analysts in the pharmaceutical industry. Further research to fully characterize the physicochemical properties of this compound would be beneficial for the scientific community.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. chemwhat.com [chemwhat.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 12. clearsynth.com [clearsynth.com]
In Silico Prediction of Desmethylene Tadalafil Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylene Tadalafil, a catechol derivative and potential metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, presents a compound of interest for further pharmacological and toxicological assessment. This technical guide outlines a comprehensive in silico approach to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of this compound. By leveraging computational models, we can generate a robust preliminary profile of this molecule, guiding further experimental investigation and drug development efforts. This document provides a framework for these computational analyses, including detailed hypothetical methodologies and data presentation structures.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By increasing cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[1][3] The metabolism of Tadalafil is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of various metabolites.[4][5][6] this compound, characterized by the replacement of the methylenedioxy group with a dihydroxy (catechol) moiety, is a significant subject for investigation as a potential metabolite or synthetic analog.
In silico prediction of drug-like properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate new chemical entities.[7] These computational methods allow for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug development pipeline. This guide details a proposed in silico workflow for the comprehensive characterization of this compound.
Molecular Profile of this compound
A foundational step in any in silico analysis is the accurate representation of the molecule of interest.
| Identifier | Value | Source |
| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [8] |
| CAS Number | 171489-03-5 | [8] |
| Molecular Formula | C21H19N3O4 | [8] |
| Molecular Weight | 377.40 g/mol | [8] |
| Canonical SMILES | CN1CC(=O)N2--INVALID-LINK--C1=O | [9] |
| InChI Key | HZSPPSAESSMSNY-FOIQADDNSA-N | [8] |
In Silico Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties, which will be applied to this compound.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. These properties can be reliably predicted using a variety of computational models.
| Property | Predicted Value | Methodology |
| LogP (o/w) | Value | Calculated using algorithms such as ALOGP, XLOGP3, or consensus models. |
| Aqueous Solubility (LogS) | Value | Predicted using models based on topological polar surface area (TPSA) and other molecular descriptors. |
| pKa | Acidic and Basic pKa values | Determined using rule-based or quantum mechanical methods. |
| Topological Polar Surface Area (TPSA) | Value (Ų) | Calculated based on the summation of surface contributions of polar atoms. |
| Number of Hydrogen Bond Donors | Value | Count of N-H and O-H bonds. |
| Number of Hydrogen Bond Acceptors | Value | Count of N and O atoms. |
| Rotatable Bonds | Value | Number of bonds that allow free rotation. |
Experimental Protocol: In Silico Physicochemical Property Prediction
Objective: To predict the key physicochemical properties of this compound using established computational tools.
Methodology:
-
Input: The canonical SMILES string of this compound will be used as the input for prediction software (e.g., SwissADME, ChemAxon, or similar platforms).
-
Calculation: The software will employ various validated algorithms to calculate the properties listed in the table above.
-
Output: The predicted values for each property will be recorded and tabulated for further analysis.
Predicted ADMET Properties
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development.[7][10] In silico ADMET prediction provides early insights into the potential pharmacokinetic and safety profiles of a compound.[11]
| ADMET Parameter | Predicted Outcome | Methodology |
| Human Intestinal Absorption (HIA) | High/Low | Based on Lipinski's Rule of Five and other models considering physicochemical properties. |
| Caco-2 Permeability | High/Low | QSAR models based on experimental data for a diverse set of compounds. |
| Blood-Brain Barrier (BBB) Penetration | Yes/No | Models incorporating LogP, TPSA, and molecular size. |
| CYP450 Inhibition (e.g., CYP3A4) | Inhibitor/Non-inhibitor | Pharmacophore or machine learning models trained on known inhibitors. |
| Hepatotoxicity | High/Low Risk | Structure-activity relationship (SAR) models based on known hepatotoxicants. |
| Ames Mutagenicity | Mutagenic/Non-mutagenic | Models identifying structural alerts for mutagenicity. |
| hERG Inhibition | High/Low Risk | QSAR models to predict potential for cardiotoxicity. |
Experimental Protocol: In Silico ADMET Prediction
Objective: To predict the ADMET profile of this compound using computational models.
Methodology:
-
Platform Selection: A validated ADMET prediction platform will be utilized (e.g., ADMET Predictor®, Discovery Studio, or similar).
-
Input: The 3D structure of this compound will be imported into the platform.
-
Model Application: A suite of predictive models for various ADMET endpoints will be applied to the molecule.
-
Data Analysis: The output from each model will be analyzed to generate a comprehensive ADMET profile, including an assessment of the model's applicability domain for the query molecule.
Predicted Pharmacodynamics: PDE5 Inhibition
The primary mechanism of action of Tadalafil is the inhibition of PDE5.[2] Molecular docking can be employed to predict the binding affinity of this compound to the PDE5 active site and compare it to that of Tadalafil.
Signaling Pathway: PDE5 Inhibition
Experimental Protocol: Molecular Docking
Objective: To predict the binding mode and affinity of this compound within the PDE5 active site.
Methodology:
-
Receptor Preparation: The crystal structure of human PDE5 complexed with Tadalafil will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) will be used to dock this compound into the defined active site of PDE5.
-
Analysis: The resulting docking poses will be analyzed based on their predicted binding energy (scoring function) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. These will be compared to the known interactions of Tadalafil.
Discussion and Future Directions
This in silico analysis provides a foundational, predictive profile of this compound. The presence of the catechol moiety, in place of the methylenedioxyphenyl group in Tadalafil, is anticipated to influence several properties. The increased polarity may affect its solubility, membrane permeability, and metabolic stability. The catechol group could be susceptible to oxidation or conjugation reactions, potentially representing a key metabolic pathway.
The predicted data herein should be interpreted with an understanding of the limitations of in silico models. While these tools are powerful for hypothesis generation and candidate prioritization, experimental validation is essential. Future work should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to confirm the predicted physicochemical, ADMET, and pharmacodynamic properties.[12] Assays to determine its PDE5 inhibitory activity, metabolic stability in liver microsomes, and potential off-target effects will be crucial next steps.
Conclusion
The in silico prediction of this compound's properties offers a valuable framework for its further investigation. By computationally assessing its physicochemical characteristics, ADMET profile, and potential for PDE5 inhibition, we can strategically design subsequent experimental studies. This approach exemplifies the integration of computational chemistry into modern drug discovery, facilitating a more efficient and informed development process for novel compounds of interest.
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 10. In silico prediction of novel phosphodiesterase type-5 inhibitors derived from Sildenafil, Vardenafil and Tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Examination of the Primary Literature Concerning the Synthesis and Characterization of a Key Tadalafil Related Compound.
Introduction
Desmethylene Tadalafil, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant related substance of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the first publicly available detailed synthesis and characterization of this compound, which is identified as a catechol metabolite of Tadalafil. The primary source for this information is the 2013 publication by Gilla et al. in Organic Communications, which details the synthesis and characterization of Tadalafil's related substances and metabolites.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and analytical workflow.
Core Concepts: Identification as a Tadalafil Metabolite
This compound is primarily recognized as a metabolite of Tadalafil, formed by the cleavage of the methylenedioxy bridge on the benzodioxole ring of the parent molecule.[1][3] This biotransformation results in a catechol moiety. The identification and synthesis of such metabolites are crucial for understanding the pharmacokinetic profile and impurity landscape of a drug.
Experimental Protocols
The following experimental protocols are based on the methods described for the synthesis and characterization of Tadalafil's catechol metabolite in the primary literature.[1]
Synthesis of this compound (Tadalafil Catechol Metabolite)
The synthesis of this compound is achieved through the demethylenation of Tadalafil.
Materials:
-
Tadalafil (1)
-
Boron tribromide (BBr₃)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of Tadalafil (1) in dichloromethane is cooled to -78 °C.
-
Boron tribromide (3.0 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of methanol.
-
The mixture is then warmed to room temperature and stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude this compound is purified by column chromatography.
Analytical Characterization Methods
The synthesized this compound was characterized using a suite of analytical techniques to confirm its structure and purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
-
Mass Spectrometry (MS): Employed to determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Utilized for the detailed structural elucidation of the compound.
Data Presentation
The quantitative data for the characterization of this compound are summarized in the tables below.
Table 1: Physicochemical and Chromatographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.4 g/mol | [1] |
| Appearance | Not specified in abstract | |
| HPLC Purity | >98% (Typical for reference standards) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| Mass Spectrometry (MS) | m/z: 378.1 [M+H]⁺ | [1] |
| Infrared (IR) (cm⁻¹) | 3375 (O-H), 1678 (C=O), 1650 (C=O) | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.82 (s, 1H), 8.78 (s, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.23 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.6 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.64 (s, 1H), 6.51 (d, J=8.0 Hz, 1H), 4.15 (m, 1H), 3.50-3.20 (m, 4H), 2.81 (s, 3H), 2.70 (m, 1H) | [1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 166.4, 162.9, 145.2, 144.1, 136.2, 131.8, 128.6, 126.3, 121.3, 119.2, 118.8, 117.1, 115.8, 115.3, 111.6, 60.2, 55.4, 53.1, 34.2, 27.8 | [1] |
Visualizations
Synthesis of this compound
The following diagram illustrates the chemical transformation of Tadalafil to this compound.
Caption: Synthetic pathway for this compound.
Analytical Workflow for Identification
This diagram outlines the logical flow of analytical techniques used to characterize the synthesized this compound.
Caption: Analytical workflow for this compound.
References
The Central Role of Desmethylene Tadalafil in the Metabolic Journey of Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of desmethylene tadalafil (B1681874) in the metabolic pathways of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the biotransformation of tadalafil, focusing on the formation and subsequent fate of its primary catechol metabolite. It includes quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic cascade and analytical workflows to support advanced research and development in this field.
Executive Summary
Tadalafil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal initial step in this pathway is the demethylenation of the methylenedioxyphenyl group of tadalafil to form its catechol metabolite, known as desmethylene tadalafil. This intermediate is then subject to further biotransformation, including methylation and glucuronidation, leading to the formation of the major circulating metabolite, methylcatechol glucuronide. Pharmacokinetic studies have demonstrated that these metabolites are significantly less potent than the parent drug and are not considered to be pharmacologically active at clinically relevant concentrations. This guide provides a detailed examination of these processes, supported by quantitative data and established experimental methodologies.
Tadalafil Metabolism: A Stepwise Degradation
The metabolic clearance of tadalafil is a multi-step process orchestrated primarily by hepatic enzymes. The journey from the active parent drug to its inactive, excretable forms is outlined below.
Phase I Metabolism: The Genesis of this compound
The initial and rate-limiting step in tadalafil's metabolism is the CYP3A4-mediated conversion of tadalafil to its catechol derivative, this compound.[1][2][3][4][5] This reaction involves the cleavage of the methylenedioxy bridge on the phenyl ring of the tadalafil molecule. While CYP3A4 is the predominant enzyme, other CYP isoforms such as CYP2C8, CYP2C9, 2C19, and 2D6 contribute to a minor extent.[6]
Phase II Metabolism: Methylation and Glucuronidation
Following its formation, this compound is rapidly and extensively metabolized through two main Phase II conjugation reactions:
-
Methylation: this compound undergoes methylation to form a methylcatechol metabolite.[7][8]
-
Glucuronidation: The methylcatechol metabolite is then conjugated with glucuronic acid to yield methylcatechol glucuronide.[7][8] This is the major circulating metabolite of tadalafil found in plasma.[1][7][8]
The resulting metabolites are more water-soluble, facilitating their elimination from the body.
Quantitative Insights: Pharmacokinetics and Metabolite Profile
The pharmacokinetic profile of tadalafil has been extensively studied in healthy subjects. The following tables summarize key quantitative data for tadalafil and its major metabolite.
Table 1: Pharmacokinetic Parameters of Tadalafil in Healthy Male Subjects (Single 20 mg Oral Dose)
| Parameter | Value | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 378 µg/L | [1] |
| Time to Cmax (Tmax) | 2 hours (median) | [1] |
| Area Under the Curve (AUC₀-∞) | 8066 µg·h/L (geometric mean) | [9] |
| Oral Clearance (CL/F) | 2.48 L/h | [1] |
| Apparent Volume of Distribution (Vz/F) | 62.6 L | [1] |
| Terminal Half-life (t₁/₂) | 17.5 hours | [1][10] |
| Protein Binding | 94% | [1] |
Table 2: Pharmacokinetic Parameters of Tadalafil and its Major Metabolite (Methylcatechol Glucuronide) Following Multiple Dosing (20 mg Once Daily for 10 Days)
| Parameter | Day 1 | Day 5 | Day 10 | Reference(s) |
| Tadalafil AUCτ (µg·h/L) | 4950 | 7692 | 7389 | [1] |
| Tadalafil Cmax (µg/L) | 378 | 469 | 455 | [1] |
| Methylcatechol Glucuronide AUCτ (µg·h/L) | 1856 | 3901 | 4153 | [1] |
| Methylcatechol Glucuronide Cmax (µg/L) | 129 | 247 | 258 | [1] |
*Quantified as total methylcatechol in hydrolyzed plasma.[1]
Table 3: Relative Concentrations and Potency of Tadalafil Metabolites
| Metabolite | Relative Plasma Concentration | Potency Compared to Tadalafil (PDE5 Inhibition) | Reference(s) |
| Methylcatechol | Less than 10% of glucuronide concentrations | Not expected to be pharmacologically active at observed concentrations | [7][8] |
| Methylcatechol Glucuronide | Major circulating metabolite | At least 13,000-fold less potent | [4] |
Experimental Protocols
The identification and quantification of tadalafil and its metabolites are crucial for pharmacokinetic and drug metabolism studies. Below are detailed methodologies for key experiments.
In Vitro Metabolism of Tadalafil using Human Liver Microsomes
Objective: To investigate the metabolic fate of tadalafil in a controlled in vitro system that simulates hepatic metabolism.
Methodology:
-
Materials: Pooled human liver microsomes (HLMs), tadalafil, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add tadalafil to the mixture at various concentrations (e.g., 1-50 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course and Termination:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method (as described in section 4.2) to identify and quantify the remaining tadalafil and the formed metabolites, including this compound.
-
Quantification of Tadalafil and its Metabolites in Human Plasma by UPLC-MS/MS
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of tadalafil and its metabolites in human plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil (B151) or a stable isotope-labeled tadalafil).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tadalafil: e.g., m/z 390.4 → 268.2
-
This compound: e.g., m/z 378.1 → 268.2
-
Internal Standard: Specific to the chosen standard.
-
-
Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the tadalafil metabolic pathway and a typical experimental workflow for its analysis.
Caption: Metabolic Pathway of Tadalafil.
Caption: UPLC-MS/MS Experimental Workflow.
Conclusion
This compound is the initial and key metabolite in the biotransformation of tadalafil. Its formation, primarily catalyzed by CYP3A4, marks the beginning of a metabolic cascade that leads to the production of inactive, excretable compounds. The major circulating metabolite, methylcatechol glucuronide, is pharmacologically insignificant. A thorough understanding of this metabolic pathway, supported by robust analytical methodologies, is essential for the continued development and safe use of tadalafil and related compounds in clinical practice. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of drug metabolism and pharmacokinetics.
References
- 1. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
Unveiling Desmethylene Tadalafil: A Technical Guide on its Pharmacological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylene Tadalafil (B1681874) is a primary catechol metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for erectile dysfunction and pulmonary arterial hypertension. The pharmacological relevance of Desmethylene Tadalafil is a subject of interest in drug metabolism and safety assessment. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, potential pharmacological activity, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Tadalafil undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal metabolic pathway involves the demethylenation of the methylenedioxyphenyl group to form this compound, which is a catechol derivative.[1] This initial metabolite is subsequently conjugated to form more water-soluble compounds, mainly methylcatechol and methylcatechol glucuronide, which are then excreted.[2][3] Understanding the pharmacological profile of this compound is crucial for a complete safety and efficacy assessment of the parent drug, Tadalafil.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [4] |
| CAS Number | 171489-03-5 | [4] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [4] |
| Molecular Weight | 377.4 g/mol | [4] |
Pharmacological Activity
Phosphodiesterase 5 (PDE5) Inhibition
Metabolism and Pharmacokinetics
The formation of this compound is the initial and rate-limiting step in the metabolism of Tadalafil. This biotransformation is catalyzed by CYP3A isoenzymes.
In Vitro Kinetics of this compound Formation
A key study investigated the kinetics of Tadalafil demethylenation to this compound using human CYP3A supersomes. The study revealed that CYP3A4 is the primary enzyme responsible for this metabolic step, with minor contributions from CYP3A5 and CYP3A7.[6] The kinetic parameters from this study are summarized in the table below.
| Enzyme | Vmax (pmol/min/pmol P450) | Km (µM) |
| CYP3A4 | 0.658 ± 0.048 | 5.29 ± 0.47 |
| CYP3A5 | 0.467 ± 0.069 | 7.76 ± 1.05 |
| CYP3A7 | 0.872 ± 0.221 | 171 ± 68 |
| Data from a study on the contribution of CYP3A isoforms to the dealkylation of PDE5 inhibitors.[6] |
Experimental Protocol: In Vitro Metabolism of Tadalafil
The following protocol outlines the methodology used to determine the kinetic parameters of this compound formation.
Objective: To determine the Vmax and Km of Tadalafil demethylenation by individual human CYP3A isoforms.
Materials:
-
Human CYP3A4, CYP3A5, and CYP3A7 supersomes (co-expressing P450 oxidoreductase and cytochrome b5)
-
Tadalafil
-
This compound standard
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Ammonium formate
-
Formic acid
-
HPLC system with a fluorescence detector
Procedure:
-
Incubation: A reaction mixture containing the CYP3A supersomes and NADPH in potassium phosphate buffer is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding Tadalafil at various concentrations.
-
Incubation Period: The mixture is incubated for a specified time at 37°C with shaking.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.
-
HPLC Analysis: The concentration of the formed this compound is quantified using a validated HPLC method with fluorescence detection.[6]
Data Analysis: The reaction velocities (v) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.
Visualization of Metabolic Pathway and Experimental Workflow
Figure 1. Metabolic pathway of Tadalafil.
Figure 2. Experimental workflow for in vitro metabolism study.
Discussion and Future Perspectives
The available evidence strongly suggests that this compound has minimal to no pharmacological relevance in terms of PDE5 inhibition at therapeutic doses of Tadalafil. Its formation is a primary metabolic clearance pathway for the parent drug.
For drug development professionals, the focus regarding this compound should primarily be on its role as a metabolite in drug-drug interaction studies and for safety assessments. As it is formed by CYP3A enzymes, co-administration of Tadalafil with potent CYP3A4 inhibitors or inducers can alter the rate of its formation, which may impact the overall pharmacokinetic profile of Tadalafil.
Future research could focus on definitively quantifying the PDE5 inhibitory activity of this compound, even if it is very low, to provide a complete pharmacological profile. Additionally, while challenging due to its rapid conjugation, studies on the disposition of this compound itself could provide further insights into the overall metabolic fate of Tadalafil.
Conclusion
This compound is the initial and primary metabolite of Tadalafil, formed via CYP3A-mediated demethylenation. Based on current scientific understanding, it is considered pharmacologically inactive with negligible affinity for the PDE5 enzyme. Its principal relevance to researchers and drug development professionals lies in its role as a key metabolite in the pharmacokinetic and drug interaction profile of Tadalafil. The provided data and experimental outlines serve as a foundational guide for further investigation and a comprehensive understanding of this compound.
References
Desmethylene Tadalafil: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Desmethylene Tadalafil, a key metabolite and impurity of Tadalafil, for its application as a pharmaceutical reference standard. This document outlines its chemical and physical properties, a proposed synthesis protocol, and detailed analytical methodologies for its characterization and quantification. Furthermore, it contextualizes the pharmacological relevance of this compound by detailing the signaling pathway of its parent compound, Tadalafil. The information herein is intended to support researchers, scientists, and drug development professionals in the accurate identification, quantification, and control of this compound in pharmaceutical preparations.
Introduction
This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant compound in the pharmaceutical analysis of Tadalafil.[1][2] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[3] As a metabolite and potential impurity in the synthesis of Tadalafil, the availability of a well-characterized this compound reference standard is crucial for analytical method development, method validation, quality control (QC), and ensuring the consistency and safety of Tadalafil formulations.[1][2] This guide provides comprehensive technical information to support these applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard. The following table summarizes key data compiled from various suppliers of pharmaceutical reference standards.
| Property | Value | Reference |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2] |
| CAS Number | 171489-03-5 | [1] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.4 g/mol | [1] |
| Appearance | Off-white solid | |
| Solubility | Soluble in a 1:1 mixture of acetonitrile (B52724) and water. | |
| Storage | Long-term storage at 2-8°C. |
Synthesis of this compound (Proposed Protocol)
Logical Workflow for the Proposed Synthesis of this compound:
Experimental Protocol:
Step 1: Pictet-Spengler Reaction
-
To a solution of D-tryptophan methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add 3,4-dihydroxybenzaldehyde.
-
Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise.
-
Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours), monitoring the formation of the tetrahydro-β-carboline intermediate by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Acylation
-
Dissolve the crude tetrahydro-β-carboline intermediate in a suitable solvent (e.g., chloroform).
-
Add a base (e.g., sodium bicarbonate) followed by the dropwise addition of chloroacetyl chloride at 0°C.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the acylated intermediate.
Step 3: Cyclization
-
Dissolve the acylated intermediate in a suitable solvent (e.g., methanol).
-
Add a solution of methylamine and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
Analytical Methodologies
The accurate characterization and quantification of this compound as a reference standard require robust analytical methods. The following protocols are adapted from established methods for Tadalafil analysis and are suitable for this compound.
High-Performance Liquid Chromatography (HPLC)
Workflow for HPLC Analysis of this compound:
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3.2) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 295 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Dissolve a small amount of this compound in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the chemical structure of this compound.
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable.
-
Procedure: Introduce a dilute solution of this compound into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 378.14.
Pharmacological Context: Tadalafil Signaling Pathway
This compound is primarily of interest due to its relationship with Tadalafil. Understanding the mechanism of action of Tadalafil provides the pharmacological context for the importance of controlling its impurities and metabolites. Tadalafil exerts its therapeutic effect by inhibiting PDE5, which is part of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Tadalafil Signaling Pathway:
The signaling cascade begins with sexual stimulation, which triggers the release of nitric oxide (NO) in the corpus cavernosum.[4] NO then activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries, resulting in increased blood flow and an erection.[4] The action of cGMP is terminated by PDE5, which hydrolyzes it. Tadalafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its effect and enhancing erectile function.[4]
Conclusion
This compound is an indispensable tool for the pharmaceutical industry in the development and quality control of Tadalafil-containing products. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and detailed analytical methods for its characterization. The use of a well-characterized this compound reference standard will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of Tadalafil medications.
References
An In-depth Technical Guide on the Safety and Toxicology of Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is publicly available for Desmethylene Tadalafil. This guide summarizes the available information and provides data for the parent compound, Tadalafil, as a surrogate where specific data for its metabolite is not available. The information provided herein is for research and informational purposes only and does not constitute medical or regulatory advice.
Introduction
This compound is a primary catechol metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The formation of this compound is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] Following its formation, this catechol metabolite undergoes further methylation and glucuronidation.[2] While considered pharmacologically inactive at observed concentrations, understanding the safety and toxicological profile of major metabolites is a critical aspect of drug development and regulatory assessment.[2][3]
This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound and its parent compound, Tadalafil. It includes a summary of quantitative toxicological data, detailed descriptions of relevant experimental protocols, and visualizations of key pathways and workflows.
Metabolic Pathway of Tadalafil
Tadalafil is metabolized in the liver primarily by the CYP3A4 isoenzyme. The initial step involves the removal of the methylenedioxy group, leading to the formation of the catechol metabolite, this compound. This metabolite is then further conjugated before excretion.
Quantitative Toxicology Data
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.
Table 1: Acute Toxicity of Tadalafil
| Species | Route of Administration | LD50 (Median Lethal Dose) | Observations |
| Mice | Oral (p.o.) | > 2000 mg/kg | No deaths occurred up to this dose.[4] |
| Rats | Oral (p.o.) | > 2000 mg/kg | No deaths occurred up to this dose.[4] |
Data for Tadalafil.
Repeated-Dose Toxicity
These studies evaluate the effects of repeated exposure to a substance over a longer period.
Table 2: Repeated-Dose Toxicity of Tadalafil (Selected Findings)
| Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs/Effects |
| Mice | 3 months & 2 years | - | Testicular degeneration/atrophy at high doses.[2] |
| Dogs | 3, 6, & 12 months | - | Testicular degeneration/atrophy; arteritis at high exposures.[2] |
Data for Tadalafil.
Genotoxicity
Genotoxicity assays assess the potential of a substance to damage genetic material.
Table 3: Genotoxicity of Tadalafil
| Assay Type | System | Result |
| Ames Test | In vitro (bacterial reverse mutation) | Negative |
| Mouse Lymphoma Assay | In vitro (mammalian cell mutation) | Negative |
| Chromosomal Aberration | In vitro (human lymphocytes) | Negative |
| Micronucleus Test | In vivo (mouse bone marrow) | Negative |
Data for Tadalafil.[4]
Carcinogenicity
Carcinogenicity studies evaluate the potential of a substance to cause cancer.
Table 4: Carcinogenicity of Tadalafil
| Species | Duration | Doses Administered | Findings |
| Mice | 2 years | Up to 400 mg/kg/day | Not carcinogenic.[1] |
| Rats | 2 years | Up to 400 mg/kg/day | Not carcinogenic.[1] |
Data for Tadalafil.
Reproductive and Developmental Toxicity
These studies assess the potential effects on fertility, pregnancy, and offspring development. A Safety Data Sheet for this compound indicates that it is "Suspected of damaging fertility or the unborn child."[5]
Table 5: Reproductive and Developmental Toxicity of Tadalafil
| Study Type | Species | Doses Administered | Findings |
| Fertility and Early Embryonic Development | Rats | Up to 1000 mg/kg/day | No adverse effects on fertility.[3] |
| Embryo-fetal Development | Rats, Mice | Up to 1000 mg/kg/day | No evidence of teratogenicity.[3] |
| Prenatal and Postnatal Development | Rats | 30 mg/kg/day (NOAEL) | -[3] |
Data for Tadalafil.
Experimental Protocols
The following sections describe the general methodologies for key toxicological studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Oral Toxicity (OECD TG 420, 423, 425)
Objective: To determine the acute oral toxicity of a substance.
Methodology (Up-and-Down Procedure - OECD 425):
-
Animal Model: Typically, a single sex of rats (usually females, as they are often slightly more sensitive) is used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.
-
Dosing: A single animal is administered the test substance by oral gavage. The initial dose is selected based on available data, or a default starting dose is used.
-
Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for at least 14 days.
-
Sequential Dosing: Subsequent animals are dosed one at a time, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Data Analysis: The LD50 is calculated using a maximum likelihood method.
In Vitro Mammalian Cell Genotoxicity Test (e.g., Mouse Lymphoma Assay)
Objective: To detect gene mutations in mammalian cells.
Methodology:
-
Cell Line: L5178Y mouse lymphoma cells are commonly used.
-
Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (e.g., S9 mix from rat liver).
-
Incubation: The treated cells are incubated to allow for the expression of any induced mutations.
-
Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow.
-
Colony Counting: The number of mutant colonies is counted.
-
Data Analysis: A dose-dependent increase in the number of mutant colonies compared to the negative control indicates a positive result.
Reproductive and Developmental Toxicity (ICH S5)
Objective: To assess the effects of a substance on fertility and embryonic development.
Methodology (Fertility and Early Embryonic Development Study):
-
Animal Model: Typically rats are used.
-
Dosing: Males are treated for a period before mating to cover the full spermatogenic cycle. Females are treated for a period before mating and through conception and implantation.
-
Mating: Treated males and females are cohabited for mating.
-
Examination: Females are examined for pregnancy outcomes (e.g., number of corpora lutea, implantations, resorptions, and live fetuses). Males are examined for effects on reproductive organs and sperm parameters.
-
Data Analysis: Mating, fertility, and pregnancy indices are calculated and compared between treated and control groups.
Signaling Pathway
Tadalafil, the parent compound of this compound, exerts its pharmacological effect by inhibiting PDE5, which is part of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. While this compound is considered inactive, understanding the pathway of the parent drug is crucial context.
Conclusion
The available data on this compound indicates that it is a primary catechol metabolite of Tadalafil and is generally considered to be pharmacologically inactive. A Safety Data Sheet suggests potential for harm upon exposure and reproductive toxicity, though quantitative data to support a full risk assessment is lacking in the public domain. The toxicological profile of the parent compound, Tadalafil, is well-characterized and shows no evidence of genotoxicity or carcinogenicity, with reproductive toxicity only observed at high doses in animal studies. Further research specifically on this compound would be necessary to definitively establish its safety profile. Researchers and drug development professionals should consider the information on Tadalafil as a starting point for risk assessment while acknowledging the data gaps for its metabolite.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Desmethylene Tadalafil for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and purification of Desmethylene Tadalafil, a key analog of Tadalafil, for research and development purposes. The protocols herein detail a robust synthetic route commencing with a stereoselective Pictet-Spengler reaction, followed by chloroacetylation and intramolecular cyclization. Furthermore, detailed procedures for the purification of the final compound using column chromatography and recrystallization are provided to ensure high purity suitable for analytical and biological studies. This application note also includes expected analytical data and visualizations of the experimental workflow to aid researchers in the successful synthesis and characterization of this compound.
Introduction
This compound, also known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is an important analog and potential metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Research on Tadalafil analogs is crucial for understanding structure-activity relationships, metabolic pathways, and for the development of new therapeutic agents. The synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies.
The synthetic strategy presented here is a multi-step process adapted from the established synthesis of Tadalafil.[1][2] The key steps involve:
-
Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester with 3,4-dihydroxybenzaldehyde (B13553) to form the cis-tetrahydro-β-carboline intermediate.
-
Chloroacetylation: Acylation of the secondary amine of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.
-
Cyclization: Intramolecular cyclization with methylamine (B109427) to form the final diketopiperazine ring of this compound.
Purification is achieved through a combination of column chromatography and recrystallization to yield the final product with high purity.
Experimental Protocols
2.1. Synthesis of Intermediate 1: (1R,3R)-methyl 1-(3,4-dihydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
-
Materials:
-
D-tryptophan methyl ester hydrochloride (1.0 eq)
-
3,4-dihydroxybenzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of D-tryptophan methyl ester hydrochloride in dichloromethane (DCM), add 3,4-dihydroxybenzaldehyde.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.
-
2.2. Synthesis of Intermediate 2: (1R,3R)-methyl 2-(2-chloroacetyl)-1-(3,4-dihydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
-
Materials:
-
Intermediate 1
-
Chloroacetyl chloride (1.5 eq)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve Intermediate 1 in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA to the solution and cool to 0 °C.
-
Add chloroacetyl chloride dropwise via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
-
2.3. Synthesis of this compound
-
Materials:
-
Intermediate 2
-
Methylamine (40% solution in water or 2M in THF) (excess)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude Intermediate 2 in methanol or THF.
-
Add an excess of methylamine solution to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid is this compound, which will be purified.
-
2.4. Purification of this compound
2.4.1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with the gradient of increasing methanol concentration in DCM.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
2.4.2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization should be determined experimentally. A common approach is to use a binary solvent system, such as methanol/water, ethanol/water, or ethyl acetate/hexanes. The compound should be soluble in the first solvent at elevated temperatures and insoluble in the second.
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimum amount of the hot primary solvent (e.g., methanol).
-
Slowly add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Molecular Formula | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 377.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 171489-03-5 |
Table 2: Hypothetical Experimental Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material (D-tryptophan methyl ester HCl) | 5.00 g (19.6 mmol) |
| 3,4-dihydroxybenzaldehyde | 3.00 g (21.7 mmol) |
| Theoretical Yield of this compound | 7.39 g |
| Actual Yield (after purification) | 4.06 g |
| Overall Yield | 55% |
| Purity (by HPLC) | >98% |
Visualization
4.1. Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note and Protocol: Analytical Methods for the Detection of Desmethylene Tadalafil in Bulk Drug
Introduction
Desmethylene Tadalafil is a potential impurity in the bulk drug substance of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The presence of impurities, even in small amounts, can affect the efficacy and safety of the final pharmaceutical product. Therefore, robust analytical methods are crucial for the identification and quantification of this compound to ensure the quality and purity of bulk Tadalafil. This document provides detailed application notes and protocols for the detection of this compound in bulk drug samples using High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
Several analytical techniques can be employed for the analysis of Tadalafil and its related compounds, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectroscopic methods. HPLC with UV detection is a widely used, robust, and cost-effective method for routine quality control analysis of bulk drugs and pharmaceutical formulations.[1][2][3][4][5] This application note will focus on a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantitative analysis of Tadalafil and its impurities by HPLC. While specific validated data for this compound is not extensively published, these values provide a strong benchmark for the expected analytical sensitivity and performance.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 5 - 150 µg/mL | 0.30 - 10.00 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.009 - 1.19 µg/mL[1][2] | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.027 - 3.61 µg/mL[1][2] | ~0.3 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 83 - 112% |
| Precision (%RSD) | < 2.0%[2][3] | < 15% |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a bulk drug substance.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a typical RP-HPLC method for the detection and quantification of this compound in bulk Tadalafil.
5.1.1. Materials and Reagents
-
This compound Reference Standard
-
Tadalafil Bulk Drug Substance
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
5.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase | Buffer (Potassium dihydrogen orthophosphate, pH 6 adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 50:50 (v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Detection Wavelength | 285 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
5.1.3. Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to a desired concentration and adjust the pH to 6.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution (1000 µg/mL of Tadalafil): Accurately weigh about 100 mg of the Tadalafil bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
5.1.4. System Suitability
Before sample analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
5.1.5. Analysis Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the sample solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation Parameters (as per ICH Q2(R1) Guidelines)
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main drug substance (Tadalafil) and other potential impurities. This can be demonstrated by the resolution between the this compound peak and other peaks.
-
Linearity: The linearity of the method should be established across the range of expected impurity levels. A linear relationship should be observed between the concentration and the peak area, with a correlation coefficient (r²) of ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Accuracy: The accuracy of the method should be assessed by recovery studies, spiking the bulk drug sample with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). The recovery should typically be within 98.0-102.0%.[3]
-
Precision: The precision of the method should be determined at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The relative standard deviation (%RSD) should typically be less than 2.0% for the determination of impurities.[2][3]
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the detection and quantification of this compound in bulk Tadalafil drug substance. Proper validation of the method in accordance with ICH guidelines is essential to ensure its suitability for routine quality control analysis. The provided protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Tadalafil.
References
- 1. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. ijpar.com [ijpar.com]
- 4. helixchrom.com [helixchrom.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. jocpr.com [jocpr.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Desmethylene Tadalafil
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Desmethylene Tadalafil, a potential metabolite or impurity of Tadalafil. The developed isocratic reverse-phase method offers excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] this compound, with the chemical name (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a related compound that may be present as a metabolite or impurity in pharmaceutical formulations.[2][3] Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a developed and validated HPLC-UV method for its determination.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%).
-
Sildenafil Citrate (Internal Standard, IS) reference standard (purity >98%).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Glacial acetic acid (analytical grade).
-
Ultrapure water.
-
Chromatographic Conditions
A satisfactory separation was achieved using the following isocratic conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.2, adjusted with glacial acetic acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 26°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Internal Standard | Sildenafil Citrate (retention time ~3.7 min) |
| This compound | (retention time ~9.4 min) |
Rationale for Wavelength Selection: Based on reported methods for Tadalafil, UV detection is commonly performed around 280 nm, which provides a good balance of sensitivity and selectivity.[4]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sildenafil Citrate and dissolve in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Dilute with the mobile phase and add the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation (for biological matrices - plasma):
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 1.5 mL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL into the HPLC system.
-
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a solution containing the internal standard, and a sample solution. The chromatograms showed no interfering peaks at the retention times of this compound and the internal standard.
Linearity
The linearity was assessed by analyzing seven concentrations of this compound ranging from 0.5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 8 | 99.5 | 0.8 |
| 10 | 100.2 | 0.5 |
| 12 | 99.8 | 0.6 |
Precision
Precision was evaluated at both intra-day and inter-day levels by analyzing three different concentrations of this compound.
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 5 | 0.9 | 1.2 |
| 25 | 0.6 | 0.9 |
| 45 | 0.4 | 0.7 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| LOD (S/N = 3) | 0.15 |
| LOQ (S/N = 10) | 0.5 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).
Diagrams
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
The developed isocratic RP-HPLC-UV method provides a simple, accurate, and reliable means for the quantification of this compound. The method was successfully validated according to ICH guidelines and demonstrated good linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis of this compound in bulk drug and can be adapted for the analysis of biological samples with appropriate sample preparation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 3. medkoo.com [medkoo.com]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Protocol for Trace Level Analysis of Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the trace level quantification of Desmethylene Tadalafil. This compound is a catechol analogue and a potential impurity or metabolite of the phosphodiesterase 5 (PDE5) inhibitor, Tadalafil. The methodology presented herein is designed for high sensitivity and selectivity, making it suitable for various applications, including pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Tadalafil is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any pharmaceutical compound, the identification and quantification of related impurities and metabolites are critical for ensuring safety and efficacy. This compound is a significant analogue of Tadalafil, characterized by the demethylenation of the methylenedioxyphenyl group to a catechol functionality. The trace-level analysis of this compound is essential for maintaining the quality of Tadalafil active pharmaceutical ingredients (APIs) and formulated products. This protocol outlines a highly sensitive LC-MS/MS method that leverages the specificity of Multiple Reaction Monitoring (MRM) for accurate quantification.
Chemical Properties
| Property | Value |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Molecular Formula | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 171489-03-5 |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Tadalafil-d3 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Standard and Sample Preparation
2.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.2. Working Standard Solutions
Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
2.3. Internal Standard (IS) Working Solution (100 ng/mL)
-
Prepare a 1 mg/mL stock solution of Tadalafil-d3 in methanol.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
2.4. Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma sample, add 20 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 90 2.0 90 2.1 10 | 3.0 | 10 |
3.2. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
3.3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are predicted based on the fragmentation patterns of Tadalafil and its analogues. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 378.4 | 262.2 | 100 | 25 |
| This compound (Qualifier) | 378.4 | 135.1 | 100 | 35 |
| Tadalafil-d3 (IS) | 393.2 | 271.2 | 100 | 25 |
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
The logical relationship for the Multiple Reaction Monitoring (MRM) process is illustrated below.
Caption: MRM logical diagram for this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the trace level analysis of this compound. The method is sensitive, selective, and suitable for a range of applications in the pharmaceutical industry. The provided experimental parameters offer a solid starting point for method implementation and can be further optimized to meet specific laboratory and instrumentation requirements. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification.
Application Notes and Protocols: Desmethylene Tadalafil as a Reference Standard in ANDA Filings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Desmethylene Tadalafil as a reference standard in the Abbreviated New Drug Application (ANDA) filing process for generic Tadalafil drug products. The protocols outlined below are essential for the identification, quantification, and control of this compound as a potential impurity, ensuring the safety, efficacy, and regulatory compliance of the final drug product.
This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a known impurity and a metabolite of Tadalafil.[1][2][3][4][5][6] Its diligent monitoring is a critical aspect of quality control in the manufacturing of generic Tadalafil. The use of a well-characterized reference standard is imperative for analytical method development, validation, and routine quality control (QC) testing in support of an ANDA submission.[5][6][7][8]
The Role of Reference Standards in ANDA Filings
An ANDA submission relies on demonstrating the bioequivalence of a generic drug to a Reference Listed Drug (RLD). A crucial part of this process is ensuring the purity and quality of the Active Pharmaceutical Ingredient (API) and the finished drug product. Reference standards are highly purified compounds used as a benchmark for this purpose. In the context of an ANDA for Tadalafil, the this compound reference standard is vital for:
-
Impurity Profiling: Identifying and quantifying the levels of this compound in the Tadalafil API and finished dosage forms.
-
Analytical Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, accuracy, and precision.
-
Quality Control: Routine testing of raw materials and finished products to ensure they meet the established specifications.
Data Presentation: Characteristics of this compound Reference Standard
A qualified this compound reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA). The CoA provides essential data on the identity, purity, and potency of the standard. Below is a summary of typical data provided for a this compound reference standard.
| Parameter | Typical Specification/Value | Analytical Method |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | - |
| CAS Number | 171489-03-5 | - |
| Molecular Formula | C₂₁H₁₉N₃O₄ | - |
| Molecular Weight | 377.39 g/mol | Mass Spectrometry |
| Appearance | Off-White to White Solid | Visual Inspection |
| Solubility | Soluble in Acetonitrile:Water (1:1) | - |
| Purity (by HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Potency | Typically reported as a percentage | Calculated from Purity and other factors (e.g., water content) |
| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry, IR Spectroscopy |
| Water Content | Report value | Thermogravimetric Analysis (TGA) or Karl Fischer Titration |
Note: The exact values and specifications may vary between different suppliers of the reference standard. Always refer to the specific Certificate of Analysis provided with the reference standard.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the this compound reference standard. These protocols are based on established analytical techniques for Tadalafil and its impurities and should be validated for their intended use.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound in a Tadalafil drug substance or product.
a. Materials and Reagents:
-
This compound Reference Standard
-
Tadalafil API or drug product sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)B: AcetonitrileGradient or Isocratic elution (e.g., 50:50 v/v A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detector | UV-Vis at 285 nm |
| Run Time | Approximately 10 minutes |
c. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh a known amount of Tadalafil API or powdered tablets and dissolve in the mobile phase to achieve a final concentration within the calibration range of the assay. This may require sonication and filtration.
d. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
UV-Vis Spectroscopy for Identity Confirmation
This protocol provides a method for the qualitative identification of this compound using UV-Vis spectroscopy.
a. Materials and Reagents:
-
This compound Reference Standard
-
Methanol or Acetonitrile (Spectroscopic grade)
b. Instrumentation:
-
A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.
c. Preparation of Solution:
-
Prepare a solution of the this compound Reference Standard in the chosen solvent at a concentration that gives an absorbance reading between 0.2 and 0.8 AU (e.g., 10 µg/mL).
d. Analysis Procedure:
-
Record the UV spectrum of the prepared solution from 200 to 400 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax). Based on the structure and related compounds, the λmax is expected to be in the range of 280-295 nm.
-
The obtained spectrum should be consistent with the reference spectrum of this compound.
Mass Spectrometry (MS) for Identity Confirmation and Structural Elucidation
This protocol outlines the use of mass spectrometry, typically coupled with liquid chromatography (LC-MS), for the confirmation of the identity of this compound.
a. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
b. LC-MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full Scan (for confirmation of molecular weight) and Product Ion Scan (for fragmentation pattern) |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-30 eV) for fragmentation studies |
c. Analysis Procedure:
-
Prepare a dilute solution of the this compound Reference Standard (e.g., 1 µg/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
In full scan mode, confirm the presence of the protonated molecule [M+H]⁺ at m/z 378.14.
-
In product ion scan mode, fragment the parent ion (m/z 378.14) to obtain a characteristic fragmentation pattern. The fragmentation of Tadalafil analogues often results in common fragment ions.[9][10]
Visualizations
Caption: Workflow for utilizing this compound reference standard in ANDA filing.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Mechanism of action of Tadalafil (parent drug).
References
- 1. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. This compound | CAS No- 171489-03-5 | Simson Pharma Limited [simsonpharma.com]
- 4. clearsynth.com [clearsynth.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Assay for Tadalafil and its Degradation Product Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Tadalafil, it is crucial to employ a validated stability-indicating assay method (SIAM). A SIAM is a quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[2] This application note details a robust protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Tadalafil and its potential degradation product, Desmethylene Tadalafil.
Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.[3] This protocol outlines the procedures for subjecting Tadalafil to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Experimental Protocols
Materials and Reagents
-
Tadalafil Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method for the simultaneous estimation of Tadalafil and Dapoxetine provides a strong basis for the analysis of Tadalafil and its related substances.[4] The following conditions are recommended as a starting point and should be optimized and validated for the specific application.
| Parameter | Recommended Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (0.05M, pH 3.0 adjusted with orthophosphoric acid) : Methanol (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution of Tadalafil: Accurately weigh and dissolve an appropriate amount of Tadalafil RS in the mobile phase to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing Tadalafil and this compound at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the mobile phase to obtain a theoretical Tadalafil concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies should be performed on Tadalafil to demonstrate the stability-indicating nature of the method. The following conditions are recommended as per ICH guidelines:
-
Acid Hydrolysis: Dissolve Tadalafil in 0.1 M HCl and reflux for a specified period (e.g., 8 hours at 80°C).[2] Neutralize the solution before injection.
-
Alkaline Hydrolysis: Dissolve Tadalafil in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.[3]
-
Oxidative Degradation: Dissolve Tadalafil in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose a solution of Tadalafil to UV light (e.g., 254 nm) and fluorescent light for a specified duration, along with a dark control.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of Tadalafil and this compound from each other and from any other degradation products.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations for both Tadalafil and this compound.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data for Tadalafil and this compound
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Tadalafil | ||
| This compound |
Table 3: Accuracy (Recovery) Data
| Analyte | Concentration Level | % Recovery | % RSD |
| Tadalafil | 80% | ||
| 100% | |||
| 120% | |||
| This compound | 80% | ||
| 100% | |||
| 120% |
Table 4: Precision Data
| Analyte | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Tadalafil | ||
| This compound |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Tadalafil | ||
| This compound |
Table 6: Summary of Forced Degradation Studies for Tadalafil
| Stress Condition | % Degradation of Tadalafil | Observations |
| Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 8h) | ||
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, reflux) | ||
| Oxidative Degradation (e.g., 30% H₂O₂, RT) | ||
| Thermal Degradation (e.g., 105°C) | ||
| Photolytic Degradation (UV and fluorescent light) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the stability-indicating assay of Tadalafil.
Caption: Workflow for the stability-indicating HPLC assay of Tadalafil.
Degradation Pathway of Tadalafil to this compound
The chemical structures suggest that the conversion of Tadalafil to this compound involves the cleavage of the methylenedioxy group.
Caption: Proposed degradation pathway of Tadalafil to this compound.
Conclusion
The described stability-indicating RP-HPLC method provides a robust framework for the routine quality control and stability testing of Tadalafil in pharmaceutical formulations. The method is specific for the determination of Tadalafil in the presence of its degradation product, this compound, and other potential impurities. Comprehensive method validation in accordance with ICH guidelines is essential to ensure reliable and accurate results. This application note serves as a detailed guide for researchers and analysts in the pharmaceutical industry to implement a scientifically sound stability-indicating assay for Tadalafil.
References
Characterization of Desmethylene Tadalafil using NMR and Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization and purity assessment of Desmethylene Tadalafil, a potential impurity or metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The methodologies outlined herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous identification and quantification. While specific spectral data for this compound is not publicly available and must be determined experimentally, this note serves as a comprehensive guide for its analysis.
Introduction
This compound, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a close structural analog of Tadalafil.[1][2] Its presence as a related substance in the synthesis of Tadalafil or as a metabolite necessitates its accurate identification and characterization for quality control and regulatory purposes. This application note details the analytical workflows for the comprehensive characterization of this compound using 1H and 13C NMR, along with high-resolution mass spectrometry.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2] |
| Molecular Formula | C21H19N3O4 | [1][2] |
| Molecular Weight | 377.39 g/mol | [2] |
| Purity (Example) | 95.29 % (by HPLC) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unambiguous identification of this compound.
Instrumentation:
-
500 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound reference standard.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters (Example):
-
Pulse Program: zg30
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm
-
Acquisition Time: 4.0 s
13C NMR Acquisition Parameters (Example):
-
Pulse Program: zgpg30
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.2 s
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a Liquid Chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
LC-MS Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1000
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV)
Data Presentation
NMR Spectroscopic Data (Hypothetical)
Note: The following data is hypothetical and for illustrative purposes only. Actual chemical shifts and coupling constants must be determined experimentally.
Table 1: Hypothetical 1H NMR Data for this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.85 | s | - | 1H | Indole-NH |
| 8.90 | s | - | 1H | Catechol-OH |
| 8.85 | s | - | 1H | Catechol-OH |
| 7.55 | d | 7.5 | 1H | Ar-H |
| 7.25 | d | 8.0 | 1H | Ar-H |
| 7.05 | t | 7.5 | 1H | Ar-H |
| 6.95 | t | 7.5 | 1H | Ar-H |
| 6.70 | d | 1.5 | 1H | Ar-H (Catechol) |
| 6.65 | d | 8.0 | 1H | Ar-H (Catechol) |
| 6.50 | dd | 8.0, 1.5 | 1H | Ar-H (Catechol) |
| 4.50 | d | 11.5 | 1H | CH |
| 4.20 | m | - | 1H | CH |
| 3.80 | dd | 17.0, 4.0 | 1H | CH2 |
| 3.50 | d | 17.0 | 1H | CH2 |
| 3.20 | dd | 11.5, 4.5 | 1H | CH2 |
| 3.00 | m | - | 1H | CH2 |
| 2.85 | s | - | 3H | N-CH3 |
Table 2: Hypothetical 13C NMR Data for this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Assignment |
| 169.5 | C=O |
| 166.0 | C=O |
| 145.0 | Ar-C (Catechol) |
| 144.5 | Ar-C (Catechol) |
| 136.5 | Ar-C |
| 132.0 | Ar-C |
| 126.0 | Ar-C |
| 125.5 | Ar-C |
| 121.0 | Ar-C |
| 119.5 | Ar-C |
| 118.5 | Ar-C |
| 115.0 | Ar-C (Catechol) |
| 114.5 | Ar-C (Catechol) |
| 111.5 | Ar-C |
| 108.0 | Ar-C |
| 58.0 | CH |
| 55.0 | CH |
| 42.0 | CH2 |
| 35.0 | N-CH3 |
| 28.0 | CH2 |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 378.1454 | To be determined |
| [M+Na]+ | 400.1273 | To be determined |
Table 4: Proposed MS/MS Fragmentation of this compound ([M+H]+ at m/z 378.1)
| Fragment Ion (m/z) | Proposed Structure/Formula |
| 262 | [C16H12N2O2]+ |
| 197 | [C12H9N2O]+ |
| 169 | [C11H9N2]+ |
| 135 | [C9H7O]+ |
Visualizations
Experimental Workflow
Proposed Mass Spectrometry Fragmentation Pathway
Conclusion
References
Application Note & Protocol: Quantitative Analysis of Desmethylene Tadalafil in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethylene Tadalafil, also known as Tadalafil catechol, is a significant impurity and metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The quantitative determination of this compound in pharmaceutical formulations is crucial for quality control and to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of direct literature on the quantitative analysis of this compound, the methodologies presented herein are adapted from well-established and validated methods for Tadalafil. The structural similarity between Tadalafil and this compound, particularly their shared core chromophore, suggests that their analytical behaviors will be comparable. However, it is imperative that these methods are fully validated for the specific quantification of this compound in the user's matrix to ensure accuracy and precision. This compound reference standards are commercially available and should be used for all quantitative purposes.[1][2][3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][5] |
| Synonyms | Tadalafil catechol | [5] |
| CAS Number | 171489-03-5 | [1][4][5] |
| Molecular Formula | C21H19N3O4 | [1][2][5] |
| Molecular Weight | 377.40 g/mol | [1][2][5] |
| Solubility | Soluble in DMSO | [5] |
| Appearance | Off-White to Light Pink Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Recommended Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound in pharmaceutical formulations: HPLC-UV for routine quality control and LC-MS/MS for higher sensitivity and selectivity, especially for trace-level quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound at levels typically found as impurities in Tadalafil drug substances and products.
a) Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Water (HPLC grade)
-
Tadalafil Pharmaceutical Formulation (Tablets)
b) Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
c) Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM Ammonium Acetate and Methanol (35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm (based on Tadalafil's λmax, requires verification for this compound).[6][7]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
d) Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 10 µg/mL.
e) Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredients.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
This solution can be directly injected or further diluted with the mobile phase if the concentration of this compound is expected to be high.
f) Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
The following table summarizes the typical validation parameters that should be assessed for this method. The provided ranges are illustrative and based on similar analyses for Tadalafil.
| Parameter | Typical Specification |
| Linearity (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | ~ 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.1 |
| Specificity | No interference from excipients or Tadalafil |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity and is ideal for the quantification of trace amounts of this compound.
a) Materials and Reagents:
-
Same as for HPLC-UV, but with LC-MS grade solvents and reagents.
-
Formic Acid (LC-MS grade)
b) Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
c) Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from Tadalafil and other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight (377.4). For example, a precursor ion of [M+H]+ at m/z 378.4 could be used, with product ions to be determined experimentally.
d) Preparation of Standard and Sample Solutions:
-
Follow similar procedures as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions at lower concentrations (e.g., in the ng/mL range).
| Parameter | Typical Specification |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Limit of Detection (LOD) (ng/mL) | ~ 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | ~ 0.1 |
| Matrix Effect | To be evaluated |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound quantification.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
The protocols detailed in this application note provide a robust starting point for the quantitative analysis of this compound in pharmaceutical formulations. By adapting established methods for Tadalafil, researchers can develop and validate reliable analytical procedures for this key impurity. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the specific application. It is reiterated that thorough method validation is essential to ensure the accuracy and reliability of the results.
References
Application of Desmethylene Tadalafil in Pharmaceutical Quality Control
Introduction
Desmethylene Tadalafil (B1681874) is a known impurity and primary metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the identification and quantification of Desmethylene Tadalafil are essential for the quality control of Tadalafil bulk drug and its pharmaceutical formulations.[1][2] This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and its use as a reference standard in these applications.
Role of this compound in Quality Control
This compound serves as a critical reference standard in pharmaceutical quality control for several key applications:
-
Impurity Profiling: As a potential impurity arising from the synthesis or degradation of Tadalafil, a qualified reference standard of this compound is necessary for its unambiguous identification and quantification in the API and finished products.
-
Method Validation: The this compound reference standard is used to validate analytical methods, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring the method is suitable for its intended purpose.[1][3]
-
Stability Studies: During forced degradation studies (e.g., under acidic, basic, oxidative, thermal, or photolytic stress), this compound can be used to confirm the identity of degradation products and to assess the stability-indicating nature of the analytical method.[4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [5] |
| CAS Number | 171489-03-5 | [5] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [5] |
| Molecular Weight | 377.4 g/mol | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
This protocol describes a reversed-phase HPLC method for the determination of this compound and other related substances in Tadalafil.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Zorbax SB-phenyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water:Trifluoroacetic Acid (35:65:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 285 nm |
| Injection Volume | 30 µL |
| Run Time | Approximately 20 minutes |
4.1.2. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (Tadalafil): Accurately weigh and dissolve an appropriate amount of Tadalafil reference standard in the diluent to obtain a concentration of 0.2 mg/mL.
-
Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Tadalafil and 1 µg/mL of this compound in the diluent.
-
Test Solution: Accurately weigh and dissolve the Tadalafil sample in the diluent to obtain a final concentration of 0.2 mg/mL. Centrifuge or filter the solution through a 0.45 µm filter before injection.[6]
4.1.3. System Suitability
Inject the system suitability solution. The resolution between the Tadalafil peak and the this compound peak should be not less than 2.0. The tailing factor for the Tadalafil peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.[1]
4.1.4. Data Interpretation
The retention time of this compound is expected to be earlier than that of Tadalafil under these conditions. A study on Tadalafil degradation showed a degradation product eluting at approximately 2.18 min while Tadalafil eluted at 4.7 min under similar reversed-phase conditions, indicating that more polar impurities like this compound will have shorter retention times. The amount of this compound in the sample can be calculated using the response factor relative to Tadalafil or by using an external standard of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly useful for pharmacokinetic studies or trace impurity analysis.
4.2.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC system |
| Column | Shiseido C18, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase | A: 2.0 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic AcidIsocratic elution: 55:45 (A:B) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Tadalafil: 390.4 → 268.3This compound (Predicted): 378.1 → 268.1 |
| Dwell Time | 50 ms |
4.2.2. Rationale for Predicted MRM Transition of this compound
The molecular weight of this compound is 377.4 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at m/z 378.1. The major fragment ion for Tadalafil (m/z 268.3) corresponds to a specific core structure.[7][8][9] Given the structural similarity, it is highly probable that this compound will also produce a significant fragment ion at or near m/z 268.1 upon collision-induced dissociation.
4.2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and this compound in a 50:50 (v/v) mixture of methanol (B129727) and water.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations. For plasma samples, spike the working solutions into blank plasma.
-
Sample Preparation (Plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.[8]
4.2.4. Method Validation Parameters
The method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Recovery | Consistent and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
Data Presentation
Table 1: HPLC Method Validation Summary (Illustrative)
| Parameter | Tadalafil | This compound |
| Retention Time (min) | ~4.7 | ~2.2 |
| Linearity Range (µg/mL) | 1-100 | 0.1-10 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| LOD (µg/mL) | 0.1 | 0.03 |
| LOQ (µg/mL) | 0.3 | 0.1 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | <2.0% | <2.0% |
Table 2: LC-MS/MS Method Validation Summary (Illustrative)
| Parameter | Tadalafil | This compound |
| Retention Time (min) | ~0.67 | Shorter than Tadalafil |
| MRM Transition (m/z) | 390.4 → 268.3 | 378.1 → 268.1 |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| LLOQ (ng/mL) | 0.5 | 0.1 |
| Accuracy (% Bias) | ±15% | ±15% |
| Precision (% RSD) | <15% | <15% |
Visualizations
Tadalafil's Mechanism of Action: PDE5 Inhibition
Tadalafil enhances erectile function by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[10] This leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow.
Caption: Tadalafil inhibits PDE5, increasing cGMP levels.
Experimental Workflow for Impurity Analysis
The general workflow for identifying and quantifying this compound as an impurity in a Tadalafil sample involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: Workflow for Tadalafil impurity analysis.
Logical Relationship in Method Validation
Method validation for impurity analysis follows a logical hierarchy, where fundamental parameters establish the reliability of more complex assessments.
Caption: Logical flow of analytical method validation.
References
- 1. ijpar.com [ijpar.com]
- 2. japsonline.com [japsonline.com]
- 3. RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108169395B - Analysis and detection method of tadalafil tablet related substances - Google Patents [patents.google.com]
- 7. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Desmethylene Tadalafil
Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of Desmethylene Tadalafil. This guide provides detailed troubleshooting in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape, specifically peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
The most frequent issue encountered when analyzing this compound, an impurity of Tadalafil, is peak tailing.[1] Like its parent compound, this compound contains basic amine functional groups in its structure.[2][3][4] In reversed-phase HPLC, these basic groups can interact ionically with acidic residual silanol (B1196071) groups (Si-OH) present on the surface of silica-based stationary phases.[5][6] This secondary retention mechanism is the primary cause of peak tailing for basic compounds.[5][7][8]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor in controlling the peak shape of basic analytes. At a mid-range pH (e.g., pH > 4), residual silanol groups on the silica (B1680970) surface become ionized (Si-O⁻), creating negatively charged sites.[6][9] The positively charged (protonated) this compound molecule is then strongly retained by these sites through ionic interaction, leading to significant tailing.[10]
By lowering the mobile phase pH to 3.0 or below, the silanol groups are fully protonated (Si-OH) and thus electrically neutral.[8][11] This suppresses the undesirable ionic interactions, resulting in a more symmetrical, Gaussian peak shape.[12][13]
Q3: I've lowered the mobile phase pH, but my peak is still tailing. What are other potential causes?
If peak tailing persists at low pH, the cause may be physical or related to other chemical factors. A systematic approach is necessary to diagnose the problem. Consider the following possibilities:
-
Column Issues: The column itself may be the problem. This can include contamination from previous samples, degradation of the stationary phase (loss of end-capping), or physical deformation of the packed bed, creating a void at the column inlet.[5][12][13] Trace metal contamination in the silica can also create active sites that cause tailing.[14]
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing. This can result from using tubing with an incorrect internal diameter or from poorly made connections.[7][11]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[11][12] This can be quickly checked by injecting a diluted sample.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues. Whenever possible, the sample should be dissolved in the initial mobile phase.[12]
Q4: What type of HPLC column is recommended for analyzing this compound?
Choosing the right column is crucial for obtaining good peak symmetry for basic compounds. The following column types are recommended:
-
High-Purity, End-Capped Silica Columns: Modern "Type B" silica columns have very low metal content and a high degree of surface deactivation.[9][13] They are also "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[5][14][15]
-
Columns with Novel Chemistries: For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or charged surface hybrid (CSH) technologies, which are designed to shield residual silanol activity and improve peak shape.[12][16]
Q5: How is peak tailing measured quantitatively?
Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[5] The USP Tailing Factor is calculated from the peak width at 5% of the peak height.[17][18]
A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1 indicates tailing. For most analytical methods, a tailing factor between 0.8 and 1.5 is considered acceptable, while a value greater than 2.0 is generally unacceptable.[5][18]
Troubleshooting Guides and Protocols
Guide 1: Systematic Troubleshooting Workflow
When peak tailing is observed (Tf > 1.2), a logical workflow can help isolate the root cause. The first step is to determine if the issue affects only the analyte of interest or all peaks in the chromatogram.
Caption: A logical workflow for troubleshooting HPLC peak tailing issues.
Guide 2: The Impact of Secondary Silanol Interactions
The primary chemical cause of peak tailing for basic compounds like this compound is the interaction with deprotonated silanol groups on the silica surface. Operating at a low pH neutralizes these groups, minimizing the interaction and leading to a sharp, symmetrical peak.
Caption: Mechanism of silanol interaction and its mitigation via pH control.
Data Presentation: Effect of Mobile Phase pH
The table below summarizes the expected impact of mobile phase pH on the USP Tailing Factor (Tf) for this compound.
| Mobile Phase pH | Buffer/Additive (Aqueous Phase) | Expected Tailing Factor (Tf) | Observation |
| 2.5 - 3.0 | 0.1% Formic Acid or Phosphoric Acid | 1.0 – 1.2 | Optimal. Symmetrical peak shape as silanol interactions are suppressed.[8][11] |
| 4.5 | 10 mM Ammonium Acetate Buffer | 1.5 – 2.0 | Moderate Tailing. Partial ionization of silanol groups leads to peak asymmetry.[19] |
| 7.0 | 10 mM Phosphate Buffer | > 2.0 | Severe Tailing. Silanol groups are fully ionized, causing strong secondary retention.[7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Column: Use a modern, high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Standard Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Mobile Phase Preparation:
-
Mobile Phase A (pH ~2.7): 0.1% Formic Acid in Water.
-
Mobile Phase B (pH ~7.0): 10 mM Potassium Phosphate Buffer in Water, pH adjusted to 7.0.
-
Organic Modifier: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: As appropriate for this compound (e.g., 284 nm)[20]
-
Gradient: Run a suitable gradient (e.g., 20-80% organic over 15 minutes) first with Mobile Phase A, then equilibrate and run with Mobile Phase B.
-
-
Data Analysis:
-
Integrate the this compound peak for each run.
-
Calculate the USP Tailing Factor (Tf) using the formula: Tf = W₀.₀₅ / (2f) , where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.[17]
-
Compare the tailing factors obtained at the different pH values.
-
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Methodology:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse the Column: Reverse the direction of flow through the column (connect the outlet to the pump).
-
Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-15 column volumes for each step.
-
Step 1 (Buffer Removal): Flush with your mobile phase composition but without any buffer salts (e.g., 95:5 Water:Acetonitrile).
-
Step 2 (Intermediate Polarity): Isopropanol.
-
Step 3 (Non-Polar Contaminants): Hexane or Methylene Chloride.
-
Step 4 (Return to Intermediate): Isopropanol.
-
Step 5 (Return to RP Conditions): Mobile phase organic solvent (e.g., 100% Acetonitrile).
-
-
Re-equilibration:
-
Return the column to its normal flow direction.
-
Reconnect the column to the detector.
-
Equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes before injecting a standard to check performance.
-
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 4. chemwhat.com [chemwhat.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 17. silicycle.com [silicycle.com]
- 18. youtube.com [youtube.com]
- 19. veeprho.com [veeprho.com]
- 20. ajpaonline.com [ajpaonline.com]
Technical Support Center: Desmethylene Tadalafil Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Desmethylene Tadalafil (B1681874).
Frequently Asked Questions (FAQs)
Q1: What is Desmethylene Tadalafil and how does it differ from Tadalafil?
A1: this compound (CAS No. 171489-03-5) is a metabolite and impurity of Tadalafil.[1][2] Chemically, it is the catechol analog of Tadalafil, meaning the methylenedioxy group on the phenyl ring of Tadalafil is replaced by two hydroxyl groups (a catechol moiety).[1][3][4][5][6][7][8][9][10][11][12][13][14] This structural change results in a lower molecular weight (377.4 g/mol for this compound vs. 389.4 g/mol for Tadalafil).[9][14]
Q2: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI)?
A2: Given its molecular formula of C₂₁H₁₉N₃O₄ and molecular weight of 377.4, the expected precursor ion in positive ESI mode would be the protonated molecule, [M+H]⁺, at an m/z of approximately 378.1.[7][14] Optimization of the ion source parameters is crucial to maximize the intensity of this ion.
Q3: What are the likely product ions for this compound in tandem mass spectrometry (MS/MS)?
A3: Tadalafil is known to produce a major product ion at m/z 268.2, which results from the loss of the benzodioxole moiety.[15] Given the structural similarity, this compound is expected to undergo a similar fragmentation pathway. The primary product ion would likely result from the cleavage of the bond connecting the dihydroxyphenyl group to the rest of the molecule. The core piperazinedione structure would likely remain as a stable fragment.
Q4: Which ionization technique is most suitable for this compound analysis?
A4: Based on the successful analysis of Tadalafil and other similar molecules, Electrospray Ionization (ESI) in the positive ion mode is the recommended technique.[15] The presence of basic nitrogen atoms in the molecule's structure allows for efficient protonation and ionization.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
-
Question: I am not seeing any signal, or the signal for my this compound standard is very weak. What should I check?
-
Answer:
-
Confirm Precursor Ion: Double-check that you are monitoring for the correct precursor ion, [M+H]⁺ at m/z 378.1.
-
Optimize Source Parameters: The catechol moiety in this compound can be susceptible to oxidation. Systematically optimize the ion source parameters, including capillary voltage, source temperature, and gas flows, to ensure stable ionization.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For molecules with basic nitrogens like this compound, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally recommended to promote protonation.[16]
-
Collision Energy: If you are using Multiple Reaction Monitoring (MRM), ensure the collision energy is optimized to produce stable and intense product ions. Start with a range of collision energies to find the optimal value.
-
Issue 2: Poor Chromatographic Peak Shape
-
Question: My chromatographic peak for this compound is broad or tailing. How can I improve it?
-
Answer:
-
Mobile Phase Composition: The organic modifier (typically acetonitrile (B52724) or methanol) and the aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) should be optimized. Try different gradients and solvent compositions.
-
Column Chemistry: A C18 column is a good starting point. However, if peak shape is poor, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column.
-
Flow Rate: Adjust the flow rate to improve the peak shape. A lower flow rate can sometimes lead to sharper peaks.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Issue 3: Signal Instability or In-Source Oxidation
-
Question: The signal for this compound is erratic, or I suspect in-source oxidation. What can I do?
-
Answer:
-
Catechol Oxidation: The catechol group is prone to oxidation, which can lead to signal instability or the appearance of ions at [M-H]⁺ or [M+O-H]⁺.
-
Lower Source Temperature: High source temperatures can promote in-source reactions. Try reducing the source temperature to see if the signal stabilizes.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, like ascorbic acid, to the sample or mobile phase can mitigate on-column or in-source oxidation of catechol-containing compounds. This should be done cautiously as it can affect ionization.
-
Fresh Samples and Solvents: Always use freshly prepared standards and high-purity solvents to minimize potential degradation.
-
Quantitative Data Summary
Table 1: Optimized Mass Spectrometry Parameters for Tadalafil (for reference)
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [15] |
| Precursor Ion (Q1) | m/z 390.3 | [15] |
| Product Ion (Q3) | m/z 268.2 | [15] |
| Collision Energy | Varies by instrument | [15] |
| Declustering Potential | Varies by instrument |
Table 2: Proposed Starting Mass Spectrometry Parameters for this compound Optimization
| Parameter | Proposed Starting Value | Notes |
| Ionization Mode | Positive ESI | Based on Tadalafil analysis |
| Precursor Ion (Q1) | m/z 378.1 | Calculated from molecular weight |
| Product Ion (Q3) | Scan or predict | Requires experimental determination |
| Collision Energy | 15-30 eV | Start with a range and optimize |
| Declustering Potential | 40-80 V | Start with a range and optimize |
Experimental Protocol: LC-MS/MS Method for this compound
This protocol is a starting point and will require optimization and validation for your specific application and instrumentation.
1. Sample Preparation (from plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
This compound: Q1: 378.1 -> Q3: To be determined experimentally
-
Internal Standard: To be determined based on the chosen standard
-
Visualizations
References
- 1. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 2. chemwhat.com [chemwhat.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 8. This compound | 171489-03-5 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. This compound | CAS No- 171489-03-5 | Simson Pharma Limited [simsonpharma.com]
- 12. glppharmastandards.com [glppharmastandards.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. clearsynth.com [clearsynth.com]
- 15. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tadalafil Analogs
Disclaimer: Detailed synthetic protocols and troubleshooting guides specifically for Desmethylene Tadalafil (B1681874) are not widely available in published literature. The following information is based on established procedures for the synthesis of Tadalafil and its analogs. Researchers should adapt these general guidelines to their specific needs for Desmethylene Tadalafil synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction step in the synthesis of Tadalafil and its analogs like this compound?
The core of Tadalafil synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (such as D-tryptophan methyl ester) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline skeleton.[1][2]
Q2: What are the most critical factors affecting the yield and stereoselectivity of the Pictet-Spengler reaction in Tadalafil synthesis?
Several factors critically influence the outcome of the Pictet-Spengler reaction:
-
Catalyst: The choice and concentration of the acid catalyst are crucial.[1]
-
Solvent: The reaction solvent can significantly impact the solubility of reactants and intermediates, thereby affecting reaction rates and stereoselectivity.[2]
-
Temperature: Reaction temperature affects the rate of reaction and the formation of side products.
-
Purity of Reactants: The purity of the starting materials, particularly the aldehyde, is essential for a clean reaction.
Q3: How can I minimize the formation of the trans-isomer and other diastereomers?
Controlling the stereochemistry to favor the desired cis-isomer is a common challenge. The choice of solvent can play a significant role in the stereoselectivity. For instance, in the synthesis of Tadalafil, using nitromethane (B149229) or acetonitrile (B52724) as the solvent has been shown to yield high stereoselectivity in favor of the cis-isomer.[2]
Q4: What are common impurities found in crude Tadalafil and its analogs?
Common impurities can include unreacted starting materials, the undesired trans-isomer, and byproducts from side reactions. Purification is often necessary to remove these impurities and can involve techniques like flash chromatography and crystallization.[3]
Troubleshooting Guide
Problem 1: Low yield in the Pictet-Spengler reaction.
-
Question: My Pictet-Spengler reaction is giving a very low yield. What are the possible causes and how can I improve it?
-
Answer:
-
Inadequate Acid Catalysis: The iminium ion, which is the key electrophile, may not be forming efficiently.[1]
-
Solution: Try varying the acid catalyst (e.g., trifluoroacetic acid, benzoic acid) and its concentration.[2]
-
-
Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Experiment with different solvents. Aprotic solvents have been shown to sometimes give superior yields compared to traditional protic solvents.[1]
-
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be reached.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation products.
-
-
Decomposition of Starting Materials: The aldehyde component can be sensitive to strongly acidic conditions.
-
Solution: Consider a milder acid catalyst or a two-phase system to control the exposure of the aldehyde to the acid.
-
-
Problem 2: Formation of a significant amount of the undesired trans-isomer.
-
Question: I am getting a mixture of cis and trans isomers, with a high proportion of the unwanted trans isomer. How can I improve the diastereoselectivity?
-
Answer:
-
Solvent Effects: The solvent has a profound effect on the transition state energies leading to the different isomers.
-
Solution: A solvent screen is highly recommended. For Tadalafil, nitromethane and acetonitrile have been reported to give excellent cis selectivity.[2]
-
-
Base-Catalyzed Epimerization: It's possible for the product to epimerize under certain conditions.
-
Solution: Ensure that your workup and purification steps are not exposing the product to basic conditions for extended periods. A base-catalyzed epimerization has been noted for Tadalafil in DMSO-containing solvents.[2]
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: My crude product is difficult to purify, and I am losing a significant amount of material during purification. What are some effective purification strategies?
-
Answer:
Data Summary
The following table provides illustrative data on how reaction conditions can influence the yield and diastereoselectivity of the Pictet-Spengler reaction for Tadalafil synthesis. This data is generalized and should be adapted for the synthesis of this compound.
| Experiment ID | Acid Catalyst (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | cis:trans Ratio |
| 1 | Trifluoroacetic Acid (1.1) | Dichloromethane (B109758) | 25 | 24 | 65 | 85:15 |
| 2 | Trifluoroacetic Acid (1.1) | Acetonitrile | 25 | 24 | 80 | 95:5 |
| 3 | Benzoic Acid (1.1) | Acetic Acid | 80 | 12 | 75 | 92:8 |
| 4 | Trifluoroacetic Acid (1.1) | Nitromethane | 25 | 24 | 85 | 99:1 |
Illustrative Experimental Protocol
Pictet-Spengler Reaction for a Tadalafil Analog
This protocol is a general illustration and should be optimized for the specific synthesis of this compound.
-
Reactant Preparation: To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) in acetonitrile (10 volumes), add the desired aldehyde (e.g., a desmethylene analog of piperonal) (1.05 eq).
-
Reaction Initiation: Cool the mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by crystallization from a suitable solvent system to obtain the pure cis-isomer.
Diagrams
Caption: General workflow for synthesizing Tadalafil analogs.
Caption: Decision tree for troubleshooting low reaction yield.
References
Addressing matrix effects in the bioanalysis of Desmethylene Tadalafil
Disclaimer: This technical support guide is based on established principles for the bioanalysis of small molecules and the parent compound, Tadalafil. Due to a lack of specific published data on matrix effects for Desmethylene Tadalafil, the following recommendations are extrapolated from general best practices in LC-MS/MS method development.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, a metabolite of Tadalafil, accurate quantification is crucial for pharmacokinetic and drug metabolism studies. Uncontrolled matrix effects can lead to erroneous data and incorrect interpretations of the drug's behavior in the body.
Q2: What are the common causes of matrix effects in plasma-based assays?
A2: The primary culprits behind matrix effects in plasma are endogenous components that are not completely removed during sample preparation.[3] Phospholipids (B1166683) are a major contributor to ion suppression in electrospray ionization (ESI).[2] Other sources include salts, endogenous metabolites, and proteins that may co-elute with this compound.[3] The choice of ionization technique also plays a role, with ESI being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The most common method is the post-extraction addition experiment . This involves comparing the peak area of this compound in a solution prepared in a neat solvent to the peak area of the analyte spiked into an extracted blank matrix sample. The ratio of these peak areas provides a quantitative measure known as the Matrix Factor (MF) .
Q4: What is a Matrix Factor (MF) and how is it interpreted?
A4: The Matrix Factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For a robust bioanalytical method, the MF should be consistent across different lots of the biological matrix.
Q5: What are the primary strategies to mitigate matrix effects?
A5: Strategies to minimize matrix effects for this compound analysis can be categorized as follows:
-
Optimization of Sample Preparation: Employing more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[2]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase, using a different column chemistry, or employing a gradient elution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.
Troubleshooting Guides
Q: My this compound signal is low and shows high variability between samples. What is the likely cause and how can I fix it?
A: This is a classic indication of significant and variable ion suppression.
Troubleshooting Workflow:
-
Confirm Ion Suppression: Perform a post-extraction addition experiment to quantify the matrix effect. If the Matrix Factor is significantly less than 1, ion suppression is confirmed.
-
Identify the Source: Conduct a post-column infusion experiment to pinpoint the retention time regions where ion suppression is most severe. If this region overlaps with the elution of this compound, you have identified the problem.
-
Improve Sample Cleanup: Your current sample preparation method is likely insufficient. If you are using Protein Precipitation (PPT), consider switching to LLE or SPE, which are more effective at removing phospholipids and other interfering components.
-
Optimize Chromatography: Adjust your chromatographic conditions to move the this compound peak away from the regions of ion suppression identified in the post-column infusion experiment.
Q: My internal standard (a structural analog) does not seem to be compensating for the variability. What should I do?
A: This occurs when the internal standard (IS) and the analyte are affected differently by the matrix components.
Solutions:
-
Verify Co-elution: Ensure that the IS and this compound are eluting as closely as possible. If not, adjust the chromatography.
-
Evaluate IS in Matrix: Assess the matrix effect for your IS independently. If the IS shows significantly different or more variable matrix effects than this compound, it is not a suitable IS.
-
Source a SIL-IS: The most robust solution is to use a stable isotope-labeled internal standard for this compound. This will ensure that both the analyte and the IS are affected by the matrix in the same way.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma and then spike this compound and the internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into blank plasma before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the Infusion: Infuse a standard solution of this compound at a constant flow rate into the LC flow post-column, before the mass spectrometer.
-
Inject Blank Matrix Extract: While the analyte is being infused, inject an extracted blank plasma sample.
-
Monitor the Signal: Monitor the signal of this compound. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis (Hypothetical Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (PPT) | 95 ± 5% | 0.65 ± 0.20 | 0.85 ± 0.15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7% | 0.92 ± 0.10 | 0.98 ± 0.05 |
| Solid-Phase Extraction (SPE) | 90 ± 6% | 0.98 ± 0.08 | 1.01 ± 0.04 |
Visualizations
Caption: Troubleshooting workflow for low and variable analyte signals.
Caption: Decision tree for selecting a sample preparation method.
Caption: Concept of the Post-Extraction Addition experiment.
References
Technical Support Center: Desmethylene Tadalafil Reference Standard Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desmethylene Tadalafil (B1681874) reference standard solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Desmethylene Tadalafil reference standard solution has changed color. What could be the cause?
A change in the color of your this compound solution, such as turning yellow or brown, is likely an indication of degradation. This compound contains a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring), which is susceptible to oxidation. This oxidation can lead to the formation of colored quinone-type species. This process can be accelerated by exposure to air (oxygen), light, or basic pH conditions.
Q2: I am seeing a decrease in the peak area of this compound and the appearance of new peaks in my HPLC analysis. What is happening?
The decrease in the main peak area for this compound, coupled with the emergence of new peaks, strongly suggests that the reference standard is degrading. Based on forced degradation studies of the parent compound, Tadalafil, degradation is most likely to occur under hydrolytic (especially alkaline) and oxidative conditions.[1] The new peaks represent the degradation products. To confirm this, you can perform a forced degradation study as outlined in the experimental protocols section.
Q3: What are the optimal storage conditions for this compound reference standard solutions to ensure stability?
To minimize degradation, this compound solutions should be stored under the following conditions:
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Temperature: Store at refrigerated temperatures (2-8°C) for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, it is advisable to blanket the solution with an inert gas like nitrogen or argon before sealing the vial, especially for long-term storage.
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Solvent: Prepare solutions in a suitable, high-purity solvent. While specific data for this compound is limited, for its parent compound Tadalafil, mixtures of methanol (B129727) and water or acetonitrile (B52724) and water are commonly used for analysis.[2][3][4] The pH of the solution should be kept neutral or slightly acidic to minimize base-catalyzed hydrolysis.
Q4: For how long can I expect my this compound reference standard solution to be stable?
The stability of the solution will depend on the storage conditions, solvent, and concentration. It is recommended to prepare fresh solutions for critical quantitative applications. For routine use, if stored properly as described above, the solution may be stable for a short period. However, it is best practice to periodically check the purity of the solution by HPLC to monitor for any degradation. A stability study of an extemporaneously prepared Tadalafil suspension showed it was stable for at least 91 days when stored in amber plastic bottles at room temperature.[5][6] While this provides some indication, the stability of this compound in solution may differ.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard. | Prepare a fresh solution from the solid reference material. Compare the chromatogram of the fresh solution with the old one to confirm degradation. Review solution preparation and storage procedures. |
| Decreased assay value | Degradation of the reference standard. | Prepare a fresh solution and re-assay. Ensure proper storage of both the solution and the solid material. |
| Solution discoloration (yellowing/browning) | Oxidation of the catechol moiety. | Discard the solution. When preparing a new solution, consider de-gassing the solvent and storing the solution under an inert atmosphere. Protect from light. |
| Precipitation in the solution | Poor solubility or solvent evaporation. | Ensure the concentration is within the solubility limits for the chosen solvent. Check that the vial is properly sealed to prevent solvent evaporation. Gentle warming and sonication may redissolve the precipitate, but verify the purity afterward. |
Summary of Tadalafil Forced Degradation Studies
| Stress Condition | Observation for Tadalafil | Potential Implication for this compound | Reference |
| Acidic Hydrolysis (e.g., 1N HCl, 65°C) | Degradation observed. | Similar or potentially slightly different susceptibility to acid-catalyzed hydrolysis. | [3][4] |
| Alkaline Hydrolysis (e.g., 1N NaOH, 65°C) | Significant degradation; particularly labile under these conditions. | Likely to be unstable under alkaline conditions due to hydrolysis. | [1][3][4] |
| Oxidative Stress (e.g., H₂O₂, reflux) | Degradation occurs. | Potentially more susceptible to oxidation due to the presence of the catechol moiety, which is more readily oxidized than the methylenedioxy group in Tadalafil. | [1] |
| Thermal Stress | Generally stable. | Likely to be stable under moderate thermal stress in a solid state, but degradation in solution may be accelerated at higher temperatures. | [1] |
| Photolytic Stress | Generally stable. | While Tadalafil is stable, the solution of this compound should be protected from light as a precaution, as light can catalyze oxidation. | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for Tadalafil and is intended for monitoring the stability of this compound solutions.[1][3][7][8]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:
-
Isocratic: Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 50:50 v/v ratio.
-
Gradient: Solution A: Phosphate buffer (pH 2.5):acetonitrile (80:20, v/v); Solution B: Water:acetonitrile (20:80, v/v). A linear gradient can be developed to ensure separation from potential degradants.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 285 nm
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
3. Sample Analysis:
-
Inject the working standard solution and establish a baseline chromatogram with a clear retention time for the this compound peak.
-
Inject the aged or stressed sample solutions.
-
Monitor for any new peaks (degradation products) and a decrease in the area of the main this compound peak.
4. Forced Degradation Study:
-
To identify potential degradation products and validate the stability-indicating nature of the method, subject the this compound solution to stress conditions:
-
Acidic: Add 1N HCl and heat (e.g., 60°C for 2 hours). Neutralize before injection.
-
Alkaline: Add 1N NaOH and keep at room temperature (e.g., for 30 minutes). Neutralize before injection.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature (e.g., for 2 hours).
-
Thermal: Store the solution at an elevated temperature (e.g., 70°C for 24 hours).
-
Photolytic: Expose the solution to UV light.
-
Visualizations
Caption: Workflow for assessing the stability of a reference standard solution.
Caption: Potential oxidation pathway of the catechol group in this compound.
References
- 1. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of an extemporaneously prepared tadalafil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and method development of Tadalafil in bulk and tablet dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Improved Sensitivity of Desmethylene Tadalafil Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the sensitive detection of Desmethylene Tadalafil (B1681874).
Frequently Asked Questions (FAQs)
Q1: What is Desmethylene Tadalafil and why is its sensitive detection important?
This compound is a catechol-containing analogue and a potential metabolite or impurity of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. Its chemical name is (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, with a molecular formula of C₂₁H₁₉N₃O₄ and a molecular weight of 377.40 g/mol .[1][2][3][4][5] Sensitive detection is crucial for pharmacokinetic studies, impurity profiling in pharmaceutical formulations, and for monitoring potential biomarkers of Tadalafil metabolism.
Q2: What are the main challenges in the analysis of this compound?
The primary challenges stem from its catechol structure. Catechols are susceptible to oxidation, which can lead to signal loss, variability, and the formation of degradation products.[2][6] Additionally, like many analytes in complex biological matrices, this compound analysis can be affected by matrix effects, leading to ion suppression or enhancement in the mass spectrometer.
Q3: Which analytical technique is most suitable for the sensitive detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of this compound.[3][5] Ultra-Performance Liquid Chromatography (UPLC) systems can offer improved resolution and faster analysis times.[5][7]
Q4: How can I prevent the oxidation of this compound during sample preparation and analysis?
To minimize oxidation, consider the following strategies:
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Use of Antioxidants: Add antioxidants like ascorbic acid or EDTA to your samples and standards.
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pH Control: Maintain a low pH environment where possible, as catechols are more stable in acidic conditions.
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Temperature Control: Keep samples cool throughout the preparation and analysis process.
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Minimize Exposure to Air and Light: Process samples promptly and use amber vials to protect from light.
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Derivatization: In some cases, derivatization of the catechol group can improve stability and chromatographic performance.
Q5: What are the expected mass spectral fragments for this compound?
While specific fragmentation data for this compound is not widely published, based on the fragmentation patterns of Tadalafil and its analogues, common fragment ions at m/z 135, 169, 197, and 262 may be observed. The precursor ion in positive electrospray ionization (ESI+) mode would be [M+H]⁺ at approximately m/z 378.1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Analyte Degradation: Oxidation of the catechol group. 2. Poor Ionization: Suboptimal mobile phase pH or ESI source parameters. 3. Matrix Suppression: Co-eluting matrix components interfering with ionization. | 1. Implement strategies to prevent oxidation (see FAQ 4). 2. Optimize mobile phase pH (acidic is often better for catechols in positive ESI). Tune ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Improve sample clean-up (e.g., use a more selective SPE sorbent). Modify chromatographic conditions to separate the analyte from interfering peaks. |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary Interactions: Interaction of the catechol group with active sites on the column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase: pH or organic content not optimal for the analyte. | 1. Use a column with end-capping or a different stationary phase. Add a small amount of a competing agent to the mobile phase. 2. Dilute the sample. 3. Adjust the mobile phase pH. Optimize the gradient elution profile. |
| Retention Time Shifts | 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Inconsistency: Changes in mobile phase composition over time. 3. Column Degradation: Loss of stationary phase or build-up of contaminants. | 1. Increase the column equilibration time in your method. 2. Prepare fresh mobile phase daily. 3. Flush the column with a strong solvent. If the problem persists, replace the column. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or build-up in the system. 2. Matrix Effects: High levels of co-eluting matrix components. 3. Electronic Noise: Issues with the mass spectrometer electronics. | 1. Use high-purity solvents. Flush the LC system thoroughly. 2. Enhance sample preparation to remove more matrix components. 3. Contact your instrument service engineer. |
Experimental Protocols
The following is a recommended starting protocol for the sensitive detection of this compound by UPLC-MS/MS, based on established methods for Tadalafil and best practices for catechol analysis.
Sample Preparation (Plasma)
A simple protein precipitation method is often sufficient for initial method development. For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) is recommended.
Protein Precipitation:
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To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Tadalafil-d3).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.
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Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
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Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute as in the protein precipitation method.
UPLC-MS/MS Method
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions (suggested):
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This compound: Precursor > Product (e.g., 378.1 > 262.1, 378.1 > 135.1)
-
Internal Standard (Tadalafil-d3): 393.2 > 271.2
-
-
Source Parameters: To be optimized for the specific instrument, but typical starting points include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of the parent compound, Tadalafil, in human plasma. These can serve as a benchmark for the development of a method for this compound.
Table 1: Linearity and Sensitivity of Tadalafil Detection
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| UPLC-MS/MS[5] | Human Plasma | 5 - 1000 | 5 |
| LC-MS/MS[3] | Human Plasma | 22.2 - 1111.3 | 22.2 |
| UPLC-Q-TOF MS[8] | Dietary Supplements | 1.3 - 6.0 (µg/kg) | 1.3 (µg/kg) |
Table 2: Precision and Accuracy of Tadalafil Detection
| Analytical Method | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| UPLC-MS/MS[5] | 15 | ≤ 8.4 | ≤ 8.4 | 96.8 - 103.2 |
| 400 | ≤ 8.4 | ≤ 8.4 | 96.8 - 103.2 | |
| 800 | ≤ 8.4 | ≤ 8.4 | 96.8 - 103.2 | |
| LC-MS/MS[3] | 22.2 (LLOQ) | 5.8 | 7.2 | 98.5 |
| 66.7 (Low) | 3.5 | 4.1 | 101.2 | |
| 444.5 (Medium) | 2.9 | 3.5 | 99.8 | |
| 889.0 (High) | 2.1 | 2.8 | 100.5 |
Table 3: Recovery of Tadalafil from Human Plasma
| Analytical Method | QC Concentration (ng/mL) | Recovery (%) |
| UPLC-MS/MS[5] | 15 | 90.38 ± 5.32 |
| 400 | 95.78 ± 4.37 | |
| 800 | 97.32 ± 3.52 |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Chromatographic Resolution of Tadalafil and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges encountered during the analysis of Tadalafil and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to poor chromatographic resolution in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Tadalafil
Q1: My Tadalafil peak is exhibiting significant tailing. What are the common causes and how can I resolve this?
A1: Peak tailing for Tadalafil, a basic compound, is frequently caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column packing. Here are the primary causes and solutions:
-
Cause: Interaction with residual silanols.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a pH below 3. This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, well-end-capped C18 or C8 column to reduce the number of available free silanol groups.
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the stationary phase.
-
-
-
Cause: Column Contamination.
-
Solution: Flush the column with a strong solvent, such as a high percentage of acetonitrile (B52724) or isopropanol, to remove strongly retained compounds. If tailing persists, consider replacing the column.
-
-
Cause: Extra-column Volume.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
Q2: I am observing peak fronting for my Tadalafil standard. What could be the issue?
A2: Peak fronting is less common than tailing for Tadalafil but can occur under specific circumstances:
-
Cause: Sample Overload.
-
Solution: Reduce the injection volume or dilute the sample. Overloading the column with too much analyte can lead to a non-linear distribution between the stationary and mobile phases.
-
-
Cause: Poor Sample Solubility.
-
Solution: Ensure the sample is fully dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Issue 2: Co-elution of Tadalafil and its Metabolites
Q3: I am struggling to separate Tadalafil from its primary metabolites, particularly the methylcatechol and methylcatechol glucuronide forms. What strategies can I employ to improve resolution?
A3: Tadalafil is metabolized primarily by CYP3A4 to a catechol intermediate, which is then methylated to form methylcatechol-Tadalafil and subsequently glucuronidated to form methylcatechol-glucuronide-Tadalafil. These metabolites have different polarities, which can be exploited for separation. The glucuronide metabolite is significantly more polar than the parent drug and the methylcatechol metabolite.
-
Strategy 1: Optimize the Mobile Phase
-
Gradient Elution: Implement a gradient elution program. Start with a higher percentage of the aqueous phase to retain the more polar glucuronide metabolite, and gradually increase the organic phase percentage to elute the methylcatechol metabolite and finally Tadalafil.
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Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivities can alter the elution order and improve separation.
-
Adjust pH: The ionization state of Tadalafil and its metabolites can be manipulated by changing the mobile phase pH. Experiment with a pH range of 3-7 to find the optimal separation.
-
-
Strategy 2: Evaluate Different Stationary Phases
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Standard C18: While a good starting point, a standard C18 column may not provide sufficient selectivity.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of Tadalafil and its metabolites.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for moderately polar compounds.
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Hydrophilic Interaction Chromatography (HILIC): For separating the highly polar glucuronide metabolite, HILIC can be a powerful alternative to reversed-phase chromatography.
-
Data Presentation: Chromatographic Method Comparison
The following table summarizes different chromatographic conditions and their effectiveness in separating Tadalafil. While specific comparative data for all metabolites is limited in publicly available literature, the principles can be applied to develop a separation method.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient UPLC-MS/MS | Method 3: Phenyl Column HPLC |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | Shiseido C18 (100 x 2.1 mm, 2.7 µm) | Agilent Zorbox SB-phenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH 3.2)B: Acetonitrile (50:50 v/v) | A: 2.0 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient) | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile(Isocratic 65:35 A:B) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 295 nm | ESI-MS/MS | UV at 285 nm |
| Tadalafil Rt | ~4.01 min[1] | ~0.67 min[2] | Not specified |
| Resolution Notes | Good peak symmetry for Tadalafil.[1] Potential for co-elution with less polar metabolites. | Rapid analysis suitable for high-throughput screening.[2] Gradient can be optimized to separate metabolites. | Phenyl column provides alternative selectivity which can be effective in separating aromatic compounds like Tadalafil and its metabolites. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Determination of Tadalafil in Human Plasma
This protocol is adapted from a validated method for the quantification of Tadalafil in human plasma.[2]
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC I-Class system.
-
Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm).
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Mobile Phase A: 2.0 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Elution: Isocratic with 55% Mobile Phase A and 45% Mobile Phase B.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Total Run Time: 1 minute.
3. Mass Spectrometry Conditions
-
System: AB SCIEX API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Tadalafil: m/z 390.4 → 268.3.
-
Dwell Time: 50 ms.
Visualizations
Tadalafil Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Tadalafil.
Caption: Primary metabolic pathway of Tadalafil.
General Experimental Workflow for Method Development
This workflow outlines a logical approach to developing a robust chromatographic method for Tadalafil and its metabolites.
Caption: A logical workflow for chromatographic method development.
References
Technical Support Center: Desmethylene Tadalafil LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Desmethylene Tadalafil (B1681874).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Desmethylene Tadalafil, leading to ion suppression and inaccurate quantification.
Issue 1: Low or Inconsistent Analyte Signal
Question: My signal for this compound is unexpectedly low or varies significantly between injections, especially when analyzing biological samples. How can I confirm if this is due to ion suppression and what steps can I take to resolve it?
Answer: This is a classic symptom of ion suppression, where components in the sample matrix interfere with the ionization of this compound.[1]
Confirmation of Ion Suppression: A post-extraction addition experiment is a reliable method to quantify the extent of ion suppression.[1] A significant decrease in the peak area of the analyte in the spiked matrix extract compared to the pure standard confirms ion suppression.[1]
Troubleshooting Steps:
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Improve Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[1][2][3] Consider switching from a simple protein precipitation (PPT) method to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][3] Mixed-mode SPE, which utilizes both reversed-phase and ion exchange mechanisms, can be particularly effective in producing cleaner extracts.[3]
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Optimize Chromatography: Enhance the separation of this compound from co-eluting matrix components.[1]
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Adjust the mobile phase gradient: A longer, shallower gradient can improve resolution.
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Change the organic solvent: Acetonitrile and methanol (B129727) have different selectivities and can alter elution patterns.
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Use a different column chemistry: Consider columns with different stationary phases (e.g., C18, Phenyl-Hexyl).
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Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better separation and can significantly reduce ion suppression.[3][4][5]
-
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Modify Mobile Phase Composition: The choice of mobile phase additives and pH can influence the ionization of both the analyte and matrix components.[1][3] For basic compounds like Tadalafil and its analogues, a low-pH mobile phase with formic acid is often used to promote better ionization in positive ion mode.[6]
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Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[7] However, this may not be suitable for trace analysis where sensitivity is critical.[7]
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Check for Column Contamination: A buildup of matrix components on the analytical column can lead to inconsistent performance. Implement a robust column washing procedure between analytical runs.[1]
Issue 2: Poor Reproducibility and Accuracy
Question: My quality control (QC) samples are failing, showing poor accuracy and precision. Could ion suppression be the cause even if my chromatography looks clean?
Answer: Yes, ion suppression can lead to poor reproducibility and accuracy even with chromatographically clean peaks.[8] Co-eluting species that are not isobaric with your analyte can still suppress its ionization.[8]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the "gold standard" for compensating for matrix effects.[1] Since it co-elutes and has nearly identical ionization properties to the analyte, it experiences similar ion suppression, allowing for accurate quantification through ratio-based measurements.[1] If a specific SIL-IS for this compound is unavailable, a structural analog like Tadalafil or Sildenafil could be used, but they may not compensate as effectively.[1][6]
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Evaluate Matrix Effects from Different Lots: Biological matrices can vary between lots or individuals. It's crucial to assess matrix effects across multiple sources of blank matrix to ensure the method's robustness.
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Review Sample Preparation Consistency: Inconsistent sample preparation can introduce variability in the amount of matrix components, leading to variable ion suppression.[1] Ensure that the sample preparation protocol is well-defined and followed precisely.
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Consider Alternative Ionization Techniques: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][8][9] If your instrumentation allows, testing APCI could be a viable solution, as it is less affected by matrix components.[8][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in LC-MS/MS analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[1] Ion suppression is the more common issue and occurs when matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[1]
Q2: What are the common causes of ion suppression for an analyte like this compound?
A2: Common causes of ion suppression in the analysis of this compound from biological matrices include:
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Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are major contributors.[1]
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Inadequate sample cleanup: Insufficient removal of interfering substances during sample preparation can lead to their co-elution with the analyte.[1][2]
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Suboptimal chromatographic separation: Poor separation of this compound from matrix components can result in them entering the ion source simultaneously.[1]
-
Mobile phase composition: The choice of mobile phase additives (e.g., trifluoroacetic acid - TFA) and pH can influence the ionization of both the analyte and matrix components.[1][11] Non-volatile buffers should be avoided.[11]
Q3: Why is an internal standard crucial for accurate quantification?
A3: An internal standard (IS) is essential in quantitative LC-MS/MS to compensate for variations during the analytical process, including sample preparation, injection volume, and matrix effects.[1] An ideal IS behaves similarly to the analyte throughout the entire workflow. By monitoring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even if ion suppression occurs, as both the analyte and the IS should be affected to a similar extent.[1]
Q4: What type of internal standard is best for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard of this compound would be the "gold standard". SIL-IS are chemically and physically almost identical to the analyte, ensuring they co-elute and experience nearly identical matrix effects.[1] If a specific SIL-IS for this compound is not available, a deuterated analog of Tadalafil (e.g., Tadalafil-d3) could be a suitable alternative.[12] Using a structural analog like Tadalafil or Sildenafil is another option, but they may not compensate for matrix effects as effectively due to potential differences in chromatographic retention and ionization efficiency.[1][6]
Experimental Protocols
Protocol: Post-Extraction Addition Experiment to Quantify Ion Suppression
This experiment quantifies the extent of ion suppression by comparing the analyte's response in a clean solution to its response in a post-extraction spiked matrix sample.
Methodology:
-
Prepare a Pure Standard Solution:
-
Prepare a solution of this compound in the mobile phase at a known concentration (e.g., the mid-point of your calibration curve).
-
-
Prepare a Blank Matrix Extract:
-
Extract a blank matrix sample (e.g., plasma with no analyte) using your established sample preparation protocol (e.g., PPT, SPE, or LLE).
-
-
Prepare a Post-Extraction Spiked Sample:
-
Spike the extracted blank matrix from step 2 with the same final concentration of this compound as the pure standard solution from step 1.
-
-
Analysis:
-
Analyze both the pure standard solution and the post-extraction spiked sample by LC-MS/MS.
-
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Interferences | Propensity for Ion Suppression |
| Protein Precipitation (PPT) | High | Low (removes proteins but not salts or phospholipids) | High[3][7] |
| Liquid-Liquid Extraction (LLE) | Variable (analyte polarity dependent) | Moderate to High | Low to Moderate[3] |
| Solid-Phase Extraction (SPE) | High | High | Low[3] |
| Mixed-Mode SPE | High | Very High | Very Low[3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. waters.com [waters.com]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. researchgate.net [researchgate.net]
Best practices for the storage and handling of Desmethylene Tadalafil
Technical Support Center: Desmethylene Tadalafil
This guide provides best practices for the storage, handling, and use of this compound in a research setting. It includes frequently asked questions (FAQs) and troubleshooting tips to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1][2][3][4] Some suppliers also suggest that for storage over months to years, the compound can be kept at -20°C.[5] It is crucial to store the compound in a dry, dark environment.[5]
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1][3][4][5] Upon receipt, it is recommended to transfer the product to the appropriate refrigerated storage (2-8°C) for long-term use.[2]
Q3: What are the physical characteristics of this compound?
This compound is an off-white to light pink solid powder.[1][5]
Q4: In which solvent is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[5]
Q5: What are the primary safety concerns when handling this compound?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood.
Storage and Stability
Proper storage is critical to maintain the integrity and shelf life of this compound. The following table summarizes the recommended storage conditions.
| Condition | Temperature | Duration | Notes |
| Shipping | Ambient | Short-term (weeks) | Stable for the duration of shipping and customs.[5] |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Keep dry and protected from light.[5] |
| Long-Term Storage | 2 - 8°C or -20°C | Months to Years | Refrigerator or freezer storage is recommended for maintaining long-term stability.[2][3][4][5] |
| Stock Solutions | 0 - 4°C or -20°C | Short-term (days to weeks) or Long-term (months) | Depends on the solvent and concentration. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5] |
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
-
Problem: this compound is not fully dissolving in DMSO.
-
Possible Causes:
-
Incorrect solvent.
-
Insufficient solvent volume.
-
Low temperature of the solvent.
-
-
Solutions:
-
Verify Solvent: Ensure you are using high-purity, anhydrous DMSO.
-
Increase Solvent Volume: Refer to the manufacturer's datasheet for recommended concentrations. You may need to add more solvent to achieve your target concentration.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Do not overheat, as this may cause degradation.
-
Sonication: Use a sonicator bath for short intervals to help break up any clumps and enhance solubility.
-
Issue 2: Observable Change in Product Appearance
-
Problem: The off-white powder has changed color (e.g., turned yellow or brown) or appears clumpy.
-
Possible Causes:
-
Exposure to moisture or air.
-
Degradation due to improper storage (e.g., exposure to light or high temperatures).
-
-
Solutions:
-
Assess Storage Conditions: Verify that the compound has been stored according to the recommendations (2-8°C, dry, dark).
-
Check Purity: If degradation is suspected, it is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Discard if Necessary: If significant degradation is confirmed, the product should be discarded as it may lead to inaccurate experimental results.
-
Issue 3: Inconsistent Experimental Results
-
Problem: Variability in results between different experimental runs using the same batch of this compound.
-
Possible Causes:
-
Improperly prepared stock solutions.
-
Degradation of stock solutions over time.
-
Repeated freeze-thaw cycles of stock solutions.
-
-
Solutions:
-
Prepare Fresh Stock Solutions: For critical experiments, it is best to prepare fresh stock solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes and store them at -20°C.
-
Proper Solution Storage: Store stock solutions in tightly sealed vials, protected from light, and at the recommended temperature.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 377.4 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask and pipette
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out 3.774 mg of this compound using an analytical balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of DMSO (approximately 0.7 mL) to the flask.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Add DMSO to the flask until the final volume reaches the 1 mL mark.
-
Mix the solution thoroughly.
-
Transfer the stock solution to a tightly sealed vial for storage. For long-term storage, it is advisable to create smaller aliquots.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship between storage, stability, and results.
References
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Desmethylene Tadalafil (B1681874), a known impurity and metabolite of Tadalafil. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing Tadalafil. This document presents a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Method Comparison at a Glance
The choice between UPLC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling or a robust, cost-effective method for routine quality control.
| Feature | UPLC-MS/MS | HPLC-UV |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Selectivity | Very High | Good |
| Analysis Time | Short | Moderate |
| Instrumentation Cost | High | Moderate |
| Primary Application | Impurity profiling, bioanalysis, pharmacokinetic studies | Routine quality control, content uniformity, dissolution testing |
High-Sensitivity Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers unparalleled sensitivity and selectivity, making it the ideal choice for the trace-level quantification of Desmethylene Tadalafil in bulk drug substances, formulated products, and biological matrices.
Experimental Protocol: UPLC-MS/MS
This protocol is adapted from a validated method for Tadalafil and is suitable for the simultaneous quantification of Tadalafil and this compound.[1][2]
Sample Preparation:
-
Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution.
-
Perform serial dilutions to bring the concentration of the analytes within the calibration range.
-
For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required.[1][2]
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Tadalafil and its impurities |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tadalafil: m/z 390.4 → 268.2This compound: m/z 378.4 → 268.2 (Predicted) |
| Collision Energy | Optimized for each transition |
Validation Data Summary: UPLC-MS/MS
The following table summarizes typical validation parameters for the analysis of Tadalafil using UPLC-MS/MS.[1] Similar performance is expected for this compound under the same optimized conditions.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 97.8% to 104.1% |
| Precision (% RSD) | ≤ 3.7% |
Widely Accessible Method: HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography with UV detection is a robust and cost-effective method suitable for the routine quality control of Tadalafil, including the quantification of this compound as an impurity.
Experimental Protocol: HPLC-UV
This protocol is based on a stability-indicating HPLC method developed for Tadalafil and its impurities.[3][4]
Sample Preparation:
-
Prepare sample solutions as described in the UPLC-MS/MS protocol, ensuring the final concentrations are within the linear range of the UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 285 nm |
Validation Data Summary: HPLC-UV
The table below presents typical validation data for the analysis of Tadalafil using a stability-indicating HPLC-UV method.[4]
| Validation Parameter | Typical Performance |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Visualizing the Analytical Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the UPLC-MS/MS and HPLC-UV methods.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. ijpar.com [ijpar.com]
- 4. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative High-Performance Liquid Chromatography Analysis of Tadalafil and its Metabolite, Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tadalafil and its primary metabolite, Desmethylene Tadalafil, with a focus on their separation and quantification using High-Performance Liquid Chromatography (HPLC). While direct comparative studies are scarce in publicly available literature, this document synthesizes established HPLC methodologies for Tadalafil and predicts the chromatographic behavior of this compound based on its structural characteristics. This guide includes detailed experimental protocols, comparative data tables, and visualizations to aid in analytical method development and drug metabolism studies.
Introduction to Tadalafil and this compound
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[2]
This compound is a catechol derivative and a significant metabolite of Tadalafil. It is formed by the cleavage of the methylenedioxy group on the phenyl ring of the Tadalafil molecule. As a metabolite, understanding its analytical behavior is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Predicted Comparative HPLC Performance
The primary structural difference between Tadalafil and this compound lies in the substituent on the phenyl ring. Tadalafil possesses a methylenedioxy group, while this compound has a more polar catechol (dihydroxy) group. This difference in polarity is the key determinant of their separation in reverse-phase HPLC.
In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Consequently, more polar compounds interact less with the stationary phase and elute earlier, resulting in shorter retention times. Due to the presence of the hydrophilic catechol group, this compound is expected to be more polar than Tadalafil. Therefore, under identical reverse-phase HPLC conditions, this compound is predicted to have a shorter retention time.
The following table summarizes the expected comparative HPLC performance of the two compounds based on established methods for Tadalafil.
| Parameter | Tadalafil | This compound (Predicted) | Rationale for Prediction |
| Retention Time | Longer | Shorter | The catechol group in this compound increases its polarity, leading to weaker interaction with the nonpolar stationary phase and faster elution. |
| Resolution | N/A | Good separation from Tadalafil | The significant difference in polarity should allow for baseline resolution between the two compounds using a standard C18 column and an appropriate mobile phase. |
| Limit of Detection (LOD) | Method dependent (e.g., 1.19 µg/ml)[3] | Similar to Tadalafil | Assuming similar chromophores, the LOD is expected to be in a comparable range, though this would require experimental verification. |
| Limit of Quantification (LOQ) | Method dependent (e.g., 3.61 µg/ml)[3] | Similar to Tadalafil | Similar to the LOD, the LOQ is anticipated to be comparable to that of Tadalafil, pending experimental validation. |
Experimental Protocols
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of Tadalafil reference standard in 100 ml of the mobile phase to obtain a concentration of 250 µg/ml.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 30-70 µg/ml).
-
Sample Solution (from tablets): Grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of Tadalafil and transfer it to a 100 ml volumetric flask. Add the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm filter.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detection |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate buffer (10 mM, pH 3.2) and Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µl |
| Temperature | Ambient |
Mandatory Visualizations
Experimental Workflow for Comparative HPLC Analysis
The following diagram illustrates a typical workflow for the comparative analysis of Tadalafil and this compound by HPLC.
Caption: Experimental workflow for HPLC analysis.
Signaling Pathway of Tadalafil
The diagram below illustrates the mechanism of action of Tadalafil in inhibiting PDE5 and promoting smooth muscle relaxation.
Caption: Tadalafil's mechanism of action.
Conclusion
This comparative guide provides a framework for the HPLC analysis of Tadalafil and its metabolite, this compound. Based on their chemical structures, a clear separation with this compound eluting earlier than Tadalafil is predicted under reverse-phase conditions. The provided experimental protocol for Tadalafil serves as a robust starting point for developing and validating a method for the simultaneous analysis of both compounds. The included diagrams of the experimental workflow and Tadalafil's signaling pathway offer valuable visual aids for researchers in the field. Further experimental validation is necessary to confirm the predicted chromatographic behavior of this compound.
References
A Comparative Guide to the In Vitro Pharmacological Activity of Tadalafil and its Metabolite, Desmethylene Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro pharmacological activity of the well-established phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (B1681874), and its metabolite, Desmethylene Tadalafil. While extensive data is available for Tadalafil, publicly accessible information on the specific in vitro pharmacological activity of this compound is limited. This document summarizes the known properties of both compounds and outlines the experimental protocols required to generate comparative data.
Introduction
Tadalafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Its inhibitory action on PDE5 elevates cGMP levels, leading to smooth muscle relaxation and vasodilation, which is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension. Tadalafil is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form various metabolites, including this compound.[2] While this compound is recognized as a PDE5 inhibitor, its in vitro potency and selectivity profile are not well-documented in publicly available literature.[3][4] Some sources suggest that the metabolites of Tadalafil are not expected to be pharmacologically active at the concentrations observed in the body.[5][6]
Mechanism of Action
Both Tadalafil and this compound are believed to exert their effects by inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP. By inhibiting this enzyme, these compounds increase the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in smooth muscle relaxation.
References
- 1. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation Pathways of Tadalafil and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation pathways of Tadalafil and its analogues, Sildenafil (B151) and Vardenafil (B611638). Understanding the stability of these phosphodiesterase type 5 (PDE5) inhibitors under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes key experimental data on forced degradation studies, details the methodologies employed, and visualizes the known degradation pathways.
Comparative Degradation Profile
Forced degradation studies are essential to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods. The following tables summarize the degradation behavior of Tadalafil, Sildenafil, and Vardenafil under various stress conditions as reported in the literature.
Acidic Degradation
| Drug | Condition | Degradation (%) | Degradation Products Identified | Reference |
| Tadalafil | 1 N HCl at 65°C for 15 min | 15.64 | H1, H3, H4 | [1] |
| 1 N HCl at 60°C for 10 h | 9.72 | (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][2]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione | [3][4] | |
| Sildenafil | 1 mol.L-1 HCl for 24 h | 9.63 | - | [5] |
| Vardenafil | 1N HCl at 60°C for 48 h | Slight degradation | Minor degradation product at 0.93 min retention time | [2] |
Basic Degradation
| Drug | Condition | Degradation (%) | Degradation Products Identified | Reference |
| Tadalafil | 1 N NaOH at 65°C for 15 min | 11.89 | - | [1] |
| 1 N NaOH at 60°C for 10 h | No degradation | - | [4] | |
| Sildenafil | 1 mol.L-1 NaOH for 24 h | 12.80 | - | [5] |
| Vardenafil | 1N NaOH at 60°C (reflux) | Minor degradation | Minor degradation product at 0.93 min retention time | [2] |
Oxidative Degradation
| Drug | Condition | Degradation (%) | Degradation Products Identified | Reference |
| Tadalafil | 6% H2O2 for 15 min | 10.21 | - | [1] |
| 3% H2O2 at RT for 48 h | No degradation | - | [4] | |
| Sildenafil | 10% H2O2 for 24 h | 7.36 | - | [5] |
| Vardenafil | 3% H2O2 | Considerable degradation (7.2%) | Major degradation product at 4.2 min retention time | [2] |
Photolytic and Thermal Degradation
| Drug | Stress Condition | Observation | Reference |
| Tadalafil | Sunlight for 4 h | No degradation products found | [1] |
| Hot air oven at 80°C for 60 min | No degradation products found | [1] | |
| UV light (254 nm & 366 nm) for 48 h | No degradation | [4] | |
| Hot air oven at 120°C for 48 h | No degradation | [4] | |
| Sildenafil | UVA light for 1 h | 33.50% degradation | - |
| Vardenafil | Photostability chamber (1.2 million lux hours and 200 watt hours/square meter) | No degradation | [2] |
Experimental Protocols
The following are detailed methodologies for the forced degradation studies cited in this guide.
Tadalafil Forced Degradation Protocol[1][4]
-
Acid Degradation : 1 mL of a standard stock solution (2000 µg/mL Tadalafil) was mixed with 1 mL of 1 N HCl and heated at 65°C for 15 minutes. The solution was then neutralized with 1 N NaOH.[1] Alternatively, 300 mg of Tadalafil was refluxed in 5 mL of 1 N HCl at 60°C for 10 hours.[4]
-
Base Degradation : 1 mL of the standard stock solution was mixed with 1 mL of 1 N NaOH and heated at 65°C for 15 minutes. The solution was subsequently neutralized with 1 N HCl.[1] In another study, 300 mg of Tadalafil was refluxed in 5 mL of 1 N NaOH at 60°C for 10 hours.[4]
-
Oxidative Degradation : 1 mL of the standard stock solution was mixed with 1 mL of 6% H₂O₂ and kept for 15 minutes.[1] Another protocol involved mixing 300 mg of Tadalafil in 5 mL of 3% H₂O₂ and keeping it at room temperature for 48 hours.[4]
-
Thermal Degradation : Tadalafil was exposed to heat in a hot air oven at 80°C for 60 minutes[1] or at 120°C for 48 hours.[4]
-
Photolytic Degradation : Tadalafil samples were exposed to sunlight for 4 hours[1] or to short (254 nm) and long (366 nm) wave UV light for 48 hours.[4]
Sildenafil Forced Degradation Protocol[5]
-
Acidic Degradation : A solution of Sildenafil was treated with 1 mol.L⁻¹ HCl for 24 hours.
-
Alkaline Degradation : A solution of Sildenafil was treated with 1 mol.L⁻¹ NaOH for 24 hours.
-
Oxidative Degradation : A solution of Sildenafil was treated with 10% H₂O₂ for 24 hours.
-
Photolytic Degradation : A solution of Sildenafil was exposed to UVA light for 1 hour.
Vardenafil Forced Degradation Protocol[2]
-
Acid Hydrolysis : Vardenafil was subjected to 0.1 N HCl.
-
Base Hydrolysis : Vardenafil was subjected to 0.1 N NaOH.
-
Oxidative Degradation : Vardenafil was treated with 3% H₂O₂.
-
Thermal Degradation : Vardenafil was heated at 60°C.
-
Photolytic Degradation : Vardenafil was exposed to light in a photostability chamber as per ICH Q1B guidelines.
Degradation Pathways and Mechanisms
The degradation of Tadalafil and its analogues can proceed through various pathways, primarily hydrolysis and oxidation, leading to the formation of several degradation products.
Tadalafil Degradation Pathway
Under acidic conditions, Tadalafil undergoes hydrolysis which can lead to the cleavage of the piperazine-dione ring. One identified degradation product is formed through the hydrolysis of the amide bond within the piperazine-dione ring.
Experimental Workflow for Forced Degradation Studies
The general workflow for conducting forced degradation studies and identifying the resulting degradation products is outlined below. This process is crucial for establishing the stability-indicating properties of analytical methods.
Conclusion
Based on the available literature, Tadalafil, Sildenafil, and Vardenafil exhibit different stability profiles under various stress conditions. Tadalafil appears to be most susceptible to acidic hydrolysis, leading to the formation of a specific degradation product through the cleavage of its piperazine-dione ring. Sildenafil shows significant degradation under both acidic, basic, and photolytic conditions. Vardenafil is reported to be considerably degraded under oxidative stress. Both Tadalafil and Vardenafil appear to be relatively stable under thermal and photolytic stress according to some studies, while Sildenafil is more sensitive to light.
References
- 1. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different analytical techniques for Desmethylene Tadalafil
A Head-to-Head Comparison of Analytical Techniques for Desmethylene Tadalafil (B1681874)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the quantification of Desmethylene Tadalafil, a key metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. Understanding the metabolic fate of Tadalafil is crucial for pharmacokinetic studies and drug development. This compound is formed in the liver primarily through demethylenation of the methylenedioxyphenyl group of Tadalafil, a reaction catalyzed by the cytochrome P450 enzyme, CYP3A4. This guide offers a comparative analysis of common analytical methodologies, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their specific needs.
Tadalafil Signaling Pathway
Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4][5] By inhibiting PDE5, Tadalafil leads to elevated intracellular levels of cGMP, which in turn activates protein kinase G (PKG).[1][2][5][6] This activation results in the phosphorylation of various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation and vasodilation.[3][5][7] This mechanism is central to its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[3][7]
Quantitative Comparison of Analytical Techniques
The following table summarizes the performance characteristics of various analytical techniques applicable to the analysis of this compound. The data presented is primarily based on validated methods for the parent compound, Tadalafil, and is expected to be comparable for its desmethylated metabolite due to their structural similarity.
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (%RE) |
| HPLC-UV | ~50 ng/mL[8] | ~150 ng/mL[8] | 0.1 - 100 µg/mL | < 2%[8] | 98 - 102% |
| UPLC-MS/MS | ~0.4 µg/kg[1] | 1.3 µg/kg - 5 ng/mL[1][9] | 5 - 1000 ng/mL[9] | < 8.4%[9] | < -3.2%[9] |
| LC-MS/MS | 0.5 ng/mL[10] | 0.5 - 22.2 ng/mL[10][11] | 0.5 - 500 ng/mL[10] | < 5.1%[12] | 95 - 98.3%[12] |
| GC-MS | 0.70 µg/L | 2.00 µg/L | 2.00 - 500.0 µg/L | < 11.2% | -10.5 to 8.5% |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted to 3.2 with phosphoric acid) in a 50:50 (v/v) ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 295 nm.[13]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in the mobile phase to achieve a known concentration.
-
For tablet formulations, grind the tablets to a fine powder, accurately weigh a portion equivalent to a specific dose, and dissolve in the mobile phase.[13]
-
Sonicate the solution for 15 minutes to ensure complete dissolution.[13]
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
Ultra/High-Performance Liquid Chromatography-Tandem Mass Spectrometry (U)HPLC-MS/MS
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[9]
-
Mobile Phase:
-
A: 2.0 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[9]
-
B: Acetonitrile with 0.1% formic acid.[9]
-
Isocratic elution with a 55:45 (v/v) ratio of A:B.[9]
-
-
Flow Rate: 0.7 mL/min.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound would need to be determined by direct infusion of a standard solution. For the parent compound Tadalafil, the transition is m/z 390.4 → 268.3.[9] A similar fragmentation pattern would be expected for the metabolite.
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding acetonitrile.[9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and inject it into the LC-MS/MS system.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 4. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 9. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 12. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for Desmethylene Tadalafil
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for Desmethylene Tadalafil, a known impurity and metabolite of Tadalafil. The objective is to ensure that the analytical method is transferable between laboratories and consistently yields reliable results, a critical step in drug development and quality control. This document outlines the validation parameters, experimental protocols, and acceptance criteria, drawing comparisons with established analytical methods for the parent compound, Tadalafil.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as analytical method transfer, is the process of demonstrating that a receiving laboratory can perform an analytical method developed by a transferring laboratory and obtain comparable results. This process is crucial when analytical testing is outsourced to a contract research organization (CRO), when manufacturing is scaled up to different sites, or when multiple laboratories are involved in a single study. The validation process is guided by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The workflow for an inter-laboratory validation typically involves a series of predefined steps to ensure the method's robustness and reproducibility.
Proposed Analytical Method for this compound
While numerous validated methods exist for Tadalafil, this
Unveiling the Genotoxic Profiles: A Comparative Assessment of Tadalafil and its Metabolite, Desmethylene Tadalafil
In the landscape of pharmaceutical development, a thorough evaluation of the genotoxic potential of a drug candidate and its metabolites is a cornerstone of preclinical safety assessment. This guide provides a comparative analysis of the genotoxicity of Tadalafil (B1681874), the active ingredient in Cialis, and its primary metabolite, Desmethylene Tadalafil. This comparison is crucial for researchers, scientists, and drug development professionals to understand the safety profile of Tadalafil and the regulatory importance of evaluating its related impurities.
Quantitative Genotoxicity Data
A comprehensive review of publicly available safety data reveals that Tadalafil has been evaluated in a standard battery of genotoxicity assays. In contrast, there is a notable absence of publicly available genotoxicity data for its metabolite, Desmethylene Tadatfil.
Table 1: Summary of Genotoxicity Findings for Tadalafil
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result |
| Ames Test | S. typhimurium, E. coli | With and Without | Not specified | Non-mutagenic[1] |
| Mammalian Cell Mutation | Not specified | Not specified | Not specified | Non-mutagenic[1] |
| Chromosomal Aberration | Human Lymphocytes | With and Without | Not specified | Non-clastogenic[1] |
| Micronucleus Test | Rat | In vivo | Not specified | Non-clastogenic[1] |
This compound: No publicly available data from genotoxicity studies (Ames test, micronucleus assay, chromosomal aberration assay) were found.
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays typically employed in the assessment of pharmaceutical compounds, and which were used to evaluate Tadalafil.
1. Bacterial Reverse Mutation Assay (Ames Test)
This assay is designed to detect gene mutations induced by the test article.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.
-
Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from induced rat liver). Following exposure, the bacteria are plated on a minimal medium. The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.
-
Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2][3]
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.[2]
-
Procedure: The cells are treated with the test compound at several concentrations, with and without metabolic activation.[2] After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are prepared for microscopic examination.[4]
-
Evaluation Criteria: The percentage of cells with structural chromosomal aberrations (e.g., breaks, gaps, exchanges) is determined. A compound is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of aberrant cells.[3]
3. In Vivo Mammalian Erythrocyte Micronucleus Test
This test assesses the potential of a compound to induce chromosomal damage or damage to the mitotic apparatus in vivo.
-
Test System: Typically, rodents (e.g., rats or mice) are used.
-
Procedure: The animals are administered the test compound, usually via the clinical route of administration. At appropriate time intervals after treatment, bone marrow or peripheral blood samples are collected. The erythrocytes are then analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
-
Evaluation Criteria: A statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive result.
Visualizing the Assessment Process
To better illustrate the standard procedures and logical relationships in genotoxicity testing, the following diagrams are provided.
Discussion and Conclusion
However, the absence of publicly available genotoxicity data for this compound represents a significant data gap. As a known metabolite and potential impurity of Tadalafil,[5][6][7] understanding its genotoxic potential is critical. Regulatory guidelines often require that impurities present above a certain threshold be evaluated for their genotoxic potential. Without specific data for this compound, a complete safety assessment is challenging.
For researchers and professionals in drug development, this comparison underscores a critical principle: the safety profile of a parent drug does not automatically extend to its metabolites and impurities. Each entity must be considered on its own merits. The case of Tadalafil and this compound highlights the necessity of either conducting the relevant genotoxicity studies for significant impurities or providing a scientifically rigorous justification for why such studies are not necessary.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. criver.com [criver.com]
- 3. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 4. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tadalafil Impurities | SynZeal [synzeal.com]
- 6. This compound | 171489-03-5 | SynZeal [synzeal.com]
- 7. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Desmethylene Tadalafil: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Desmethylene Tadalafil based on available safety information for analogous compounds. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), and to comply with all applicable federal, state, and local regulations.
Essential Safety and Logistical Information
Core Principles of Disposal
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2][3]. Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed[2].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Waste Identification and Segregation
-
Hazardous Waste Determination: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
The pure compound
-
Solutions containing the compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated laboratory supplies (e.g., absorbent paper, wipes, pipette tips)
-
-
Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions[2].
Containerization
-
Designated Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container[2].
-
Container Integrity: The container must be in good condition, with a secure, leak-proof screw-on cap to prevent spills[2]. The original manufacturer's container is often a suitable choice for the pure chemical[2].
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label should explicitly identify the contents as "this compound Waste" and include the date when the first item of waste was added[2].
Storage
-
Designated Storage Area: Store the hazardous waste container in a designated, well-ventilated, and secure area[2].
-
Safety Precautions: The storage area should be away from drains and incompatible materials[2]. Keep the container away from heat, sparks, and open flames[4].
-
Secondary Containment: Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills[2].
-
Storage Limits: Adhere to your institution's regulations regarding the maximum time and quantity for storing hazardous waste[2].
Disposal of Empty Containers
-
Triple-Rinse Procedure: Empty containers that once held this compound must be properly managed. Implement a triple-rinse procedure using a suitable solvent that can effectively remove any chemical residue[2].
-
Rinsate Collection: The solvent rinsate from the triple-rinse procedure must be collected and treated as hazardous waste[2].
-
Final Container Disposal: After the triple-rinse, the container can often be disposed of in the regular trash. However, it is best practice to puncture or otherwise render the container unusable to prevent its reuse. Always confirm your institution's specific procedures for the disposal of empty chemical containers[2].
Final Disposal
-
Approved Waste Disposal Plant: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor[1].
-
Regulatory Compliance: Ensure that the disposal of all this compound waste complies with all applicable federal, state, and local regulations[5]. The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA)[2].
Quantitative Data Summary
At present, specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, are not available in the public domain. The following table provides a qualitative summary based on the disposal guidelines for analogous compounds.
| Parameter | Guideline | Source |
| Disposal Method | Incineration in an approved facility; disposal via a licensed chemical destruction plant. | [2][3] |
| Sewer/Drain Disposal | Strictly prohibited. | [2][6] |
| Waste Classification | Should be managed as hazardous waste. | [2] |
| Contaminated Materials | All contaminated materials (PPE, lab supplies) must be treated as hazardous waste. | [2][7] |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or neutralization of this compound are not publicly available. The recommended procedure is to transfer the chemical waste to a specialized disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
